Ethenyl octadec-9-enoate
Description
Properties
IUPAC Name |
ethenyl octadec-9-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h4,11-12H,2-3,5-10,13-19H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUZTLKYAOOFDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Mechanistic Investigations of Ethenyl Octadec 9 Enoate
Catalytic Strategies for Ethenyl octadec-9-enoate (B1201768) Synthesis
Catalysis plays a pivotal role in the synthesis of ethenyl octadec-9-enoate, offering pathways that are often more efficient and selective than non-catalytic alternatives. Research has explored a variety of catalytic systems, including enzymes, heterogeneous catalysts, and homogeneous catalysts, each with distinct advantages and mechanistic features.
Enzyme-Mediated Esterification Approaches (e.g., Lipase-Catalyzed Synthesis)
Enzyme-mediated synthesis, particularly using lipases, has emerged as a green and highly selective method for producing vinyl esters. Lipases (EC 3.1.1.3) are hydrolases that can catalyze esterification reactions in non-aqueous environments. acs.org This approach is favored for its mild reaction conditions, which helps to prevent the degradation of thermally sensitive substrates.
The lipase-catalyzed synthesis of vinyl esters often involves the transesterification of a fatty acid with a vinyl donor, such as vinyl acetate (B1210297). The enzyme facilitates the transfer of the vinyl group to the fatty acid. One of the key advantages of using a vinyl ester as the acyl donor is that the leaving group, vinyl alcohol, tautomerizes to acetaldehyde (B116499), which is volatile and can be easily removed. researchgate.net This prevents the reverse reaction, driving the equilibrium towards the formation of the desired vinyl ester. researchgate.net
Studies have demonstrated the successful use of various lipases, such as those from Candida species, for the synthesis of vinyl esters. acs.org For instance, the lipase-catalyzed esterification of glucose with vinyl octanoate (B1194180) has been shown to produce glucose-octanoate, highlighting the versatility of this enzymatic approach. researchgate.net The efficiency of lipase-catalyzed reactions can be influenced by several factors, including the choice of enzyme, reaction temperature, substrate molar ratio, and the use of ultrasound to enhance reaction rates. nih.gov
| Catalyst System | Substrates | Key Findings |
| Lipase (B570770) (e.g., Candida antarctica lipase B) | Oleic acid and vinyl acetate | High conversion rates (e.g., ~95.96% for cetyl oleate) can be achieved under optimized conditions, often accelerated by ultrasound. nih.gov |
| Lipase | Glucose and vinyl octanoate | Demonstrates the applicability of lipase catalysis for synthesizing sugar esters, with the irreversible tautomerization of vinyl alcohol driving the reaction forward. researchgate.net |
Heterogeneous Catalysis in this compound Formation
Heterogeneous catalysts offer significant advantages in terms of ease of separation from the reaction mixture and potential for reuse, making them attractive for industrial applications. Various solid catalysts have been investigated for the synthesis of fatty acid esters.
One notable approach involves the use of solid acid catalysts, such as ion-exchange resins like Amberlyst 15. scielo.brscielo.br These catalysts have been employed in the esterification of oleic acid with alcohols. scielo.brscielo.br The reaction rate and yield are influenced by parameters such as temperature, catalyst loading, and the molar ratio of reactants. scielo.brscielo.br For instance, in the production of ethyl oleate (B1233923), a hydrophilic poly(vinyl alcohol) membrane can be coupled with the reactor to remove water, thereby shifting the equilibrium towards the product and increasing the yield. scielo.brresearchgate.net
Another class of heterogeneous catalysts being explored includes phosphotungstates. A codoped phosphotungstate catalyst has been shown to be effective for the synthesis of n-butyl oleate. acs.org Additionally, titanium dioxide (TiO2) has been used as a photocatalyst in the esterification of oleic acid. d-nb.info
| Catalyst | Reactants | Key Features |
| Amberlyst 15 (Ion-exchange resin) | Oleic acid and ethanol | Enables esterification under controlled temperature and reactant ratios. scielo.brscielo.br Coupling with pervaporation to remove water can significantly enhance yield. scielo.brresearchgate.net |
| Codoped Phosphotungstate | Oleic acid and n-butanol | Acts as an efficient solid acid catalyst for ester synthesis. acs.org |
| Titanium Dioxide (TiO2) | Oleic acid and methanol | Functions as a photocatalyst, facilitating esterification under UVA light. d-nb.info |
Homogeneous Catalytic Systems for this compound Production
Homogeneous catalysts, which operate in the same phase as the reactants, are known for their high activity and selectivity under mild reaction conditions. rug.nl Transition-metal complexes are prominent in this category for the synthesis of vinyl oleate, primarily through transvinylation reactions.
A widely reported method involves the transvinylation between vinyl acetate and oleic acid using transition-metal catalysts. Ruthenium-based complexes, such as the Grubbs second-generation catalyst, have demonstrated exceptional efficiency in this reaction. The process typically involves heating a mixture of vinyl acetate and oleic acid in an anhydrous solvent under an inert atmosphere. This method benefits from mild reaction temperatures, which prevent the thermal degradation of the product.
Iridium complexes have also been used to catalyze the transvinylation for the preparation of vinyl oleate, although sometimes requiring harsher reaction conditions compared to palladium-catalyzed reactions. mdpi.com Historically, mercury salts like mercuric acetate in the presence of sulfuric acid were used, but their high toxicity has limited their application. mdpi.comgoogle.com More recently, zinc-based catalysts have been explored for the esterification of fatty acids, offering a more sustainable option. acs.org
| Catalyst System | Reaction Type | Key Advantages & Conditions |
| Grubbs second-generation catalyst (Ruthenium-based) | Transvinylation of vinyl acetate and oleic acid | High efficiency and selectivity under mild conditions (e.g., 80°C in toluene). |
| Iridium complexes | Transvinylation | Effective for vinyl oleate synthesis, though may require more stringent conditions than palladium catalysts. mdpi.com |
| Zinc(II) catalysts | Esterification | Offers a sustainable, recyclable catalyst system for fatty acid esterification. acs.org |
Photocatalytic Methods in this compound Synthesis
Photocatalysis represents a burgeoning field in organic synthesis, offering the potential for green and energy-efficient transformations. This approach utilizes light to activate a photocatalyst, which then initiates the desired chemical reaction.
The synthesis of fatty acid esters, such as methyl oleate, has been achieved through photocatalytic esterification using titanium dioxide (TiO2) as the photocatalyst under UVA light. d-nb.info The efficiency of the process is dependent on factors like catalyst loading, temperature, and reactant molar ratios, with high conversions being achievable under optimized conditions. d-nb.info The proposed mechanism involves the generation of electron-hole pairs in the photocatalyst upon light absorption, which then participate in the redox steps of the esterification reaction.
While direct photocatalytic synthesis of this compound is not extensively documented, the principles demonstrated in the synthesis of other oleate esters suggest its feasibility. The development of selective photocatalytic systems is an active area of research, with a focus on designing photocatalysts with specific nanostructures or molecular recognition sites to enhance selectivity. acs.org
Non-Catalytic Routes to this compound
While catalytic methods are prevalent, non-catalytic routes to this compound also exist, primarily relying on thermal energy to drive the reaction.
Thermal Esterification Pathways
Thermal esterification involves the direct reaction of a carboxylic acid with an alcohol at elevated temperatures, without the use of a catalyst. In the context of this compound, this would conceptually involve the reaction of oleic acid with a vinyl source. However, the direct esterification with vinyl alcohol is not practical due to the instability of vinyl alcohol, which readily tautomerizes to acetaldehyde. researchgate.net
A more relevant non-catalytic process is the reaction of oleic acid with polyvinyl alcohol (PVA) at high temperatures to produce polyvinyl oleate. aip.orggoogle.com While this produces a polymer rather than the monomer, the underlying esterification chemistry is thermally driven. Studies have shown that this reaction can proceed in the absence of a catalyst, with the conversion being dependent on the reaction time and the molar ratio of the reactants. aip.org The formation of the ester is confirmed by the decrease in the acid value of the product. aip.org
It is important to note that non-catalytic, high-pressure synthesis of other esters has been investigated, suggesting that pressure could be another parameter to control non-catalytic esterification reactions. acs.org However, for the specific synthesis of the monomer this compound, catalytic transvinylation remains the more direct and commonly employed strategy.
Alternative Condensation Reactions
While transvinylation using transition-metal catalysts is a prevalent method for synthesizing vinyl oleate, alternative condensation reactions offer different pathways to this important compound. mdpi.com These methods often aim to avoid toxic catalysts or explore different reaction mechanisms.
One notable alternative involves the use of base-catalyzed transesterification. For instance, potassium carbonate has been effectively used to catalyze the reaction between vinyl acetate and oleic acid. nih.gov This reaction is typically carried out in a polar aprotic solvent like N-methylpyrrolidone (NMP) at temperatures ranging from 60 to 80°C. The mechanism proceeds through the nucleophilic attack of the oleate anion on vinyl acetate, resulting in the formation of vinyl oleate and the release of an acetate leaving group.
Another approach is the direct esterification of oleic acid with vinyl alcohol. However, the instability of vinyl alcohol makes this method less common. A more practical variation involves the esterification of polyvinyl alcohol with oleic acid in a nonaqueous medium, which has been explored for the synthesis of polyvinyl oleate. researchgate.net
Historically, mercury-based catalysts such as mercuric acetate, often in combination with sulfuric acid, were employed for the synthesis of vinyl esters, including vinyl oleate, through vinyl interchange reactions. mdpi.comgoogle.comorgsyn.org A patented process describes the reaction of vinyl acetate with a carboxylic acid in the presence of catalytic amounts of mercuric sulfate, formed in situ from mercuric acetate and sulfuric acid. google.com This method, however, has fallen out of favor due to the high toxicity of mercury compounds. mdpi.com
More contemporary research has explored the use of other transition-metal catalysts as alternatives to the more common ruthenium and palladium complexes. Iridium complexes, for example, have been used for the transvinylation of vinyl acetate with oleic acid, although they may require harsher reaction conditions. mdpi.com
Optimization of Reaction Conditions for Enhanced this compound Yield and Selectivity
The efficiency and selectivity of this compound synthesis are highly dependent on the reaction conditions. Careful optimization of parameters such as solvent, temperature, pressure, and reactant stoichiometry is crucial for maximizing product yield.
The choice of solvent plays a critical role in the synthesis of vinyl oleate. The solvent can influence the solubility of reactants, stabilize intermediates, and in some cases, participate in the reaction mechanism.
For base-catalyzed transesterification using potassium carbonate, polar aprotic solvents like N-methylpyrrolidone (NMP) are effective. NMP aids in dissolving oleic acid and stabilizing charged intermediates. In transition-metal catalyzed reactions, particularly those employing Grubbs catalysts, toluene (B28343) is a common choice due to its compatibility with these moisture-sensitive catalysts. For palladium-catalyzed transvinylation reactions, tetrahydrofuran (B95107) (THF) is often used, and in some cases, vinyl acetate itself can serve as the solvent. mdpi.com
The impact of the solvent is also evident in enzymatic esterification reactions. For instance, in the synthesis of naringin (B1676962) oleate, acetonitrile (B52724), a solvent with a low log P value and high dielectric constant, was found to be optimal, leading to high conversion rates. nih.gov While not a direct synthesis of vinyl oleate, this highlights the importance of solvent properties in similar esterification processes.
Table 1: Influence of Solvent on Esterification Reactions
| Solvent | Log P | Dielectric Constant | Conversion of Naringin Oleate (%) nih.gov |
|---|---|---|---|
| tert-Amyl alcohol | 1.3 | 5.8 | 53.89 |
| Acetonitrile | -0.33 | 37.5 | 93.10 |
| Acetone | -0.24 | 20.7 | 89.23 |
| 2-Methyl-2-butanol | 0.89 | 5.8 | 51.24 |
| tert-Butanol | 0.35 | 12.5 | 45.67 |
Temperature is a key parameter that influences both the rate of reaction and the occurrence of side reactions. In the synthesis of vinyl oleate, increasing the temperature generally accelerates the reaction. For example, in Grubbs-catalyzed transvinylation, temperatures are typically maintained around 80°C. In base-catalyzed methods, a range of 60–80°C is common. However, excessively high temperatures can lead to undesirable side reactions like olefin isomerization.
In the enzymatic synthesis of related esters, temperature also plays a crucial role. For the synthesis of naringin oleate, the conversion rate increased with temperature up to a certain point, beyond which the enzyme activity might be compromised. nih.gov Similarly, in the synthesis of oleyl oleate, a maximum yield was achieved at a specific temperature, with higher temperatures potentially leading to reduced yields. ikm.org.my
Pressure is less commonly a primary variable in the liquid-phase synthesis of vinyl oleate at a laboratory scale, which is often conducted at atmospheric pressure.
Table 2: Effect of Temperature on Naringin Oleate Conversion nih.gov
| Temperature (°C) | Conversion (%) |
|---|---|
| 30 | 38.15 |
| 40 | 44.45 |
| 50 | 53.89 |
| 60 | 49.21 |
In the enzymatic synthesis of naringin oleate, increasing the molar ratio of oleic acid to naringin led to a higher conversion, shifting the thermodynamic equilibrium to favor the formation of the ester. nih.gov However, an excessively high concentration of one reactant can sometimes have an inhibitory effect. nih.gov Similarly, in the photocatalytic esterification of oleic acid to produce methyl oleate, a high concentration of the alcohol was necessary to ensure efficient mixing and prevent the formation of a passivating film of oleic acid on the catalyst. d-nb.info
Table 3: Impact of Reactant Molar Ratio on Naringin Oleate Conversion nih.gov
| Molar Ratio (Naringin:Oleic Acid) | Conversion (%) |
|---|---|
| 1:1 | 11.03 |
| 1:5 | 24.12 |
| 1:10 | 34.92 |
| 1:15 | 44.45 |
| 1:20 | 53.89 |
| 1:25 | 53.74 |
Mechanistic Elucidation of this compound Formation
Understanding the reaction mechanism is fundamental to optimizing the synthesis of this compound. This involves studying the kinetics of the esterification and transesterification processes.
Kinetic studies provide insights into the reaction rates and the factors that influence them. For the synthesis of vinyl oleate and related esters, several kinetic models have been proposed.
In the context of enzymatic transesterification, the reaction often follows a Ping-Pong Bi-Bi mechanism. This model has been applied to the transesterification of vegetable oils, a process closely related to vinyl oleate synthesis. rug.nl In some cases, competitive inhibition by the alcohol substrate has been observed. rug.nl
For the photocatalytic esterification of oleic acid, the Langmuir-Hinshelwood kinetic model has been used to describe the reaction, considering both the forward and backward reactions as first-order processes. d-nb.info The thermodynamic parameters derived from these studies indicate the importance of providing sufficient energy to overcome the activation barrier and enhance the miscibility of the reactants. d-nb.info
In the synthesis of oleyl oleate, another related long-chain ester, the reaction progress is often monitored by measuring the decrease in the concentration of oleic acid over time. ikm.org.my The rate of the forward reaction is typically highest at the beginning and slows down as the reaction approaches equilibrium. The presence of water, a byproduct of esterification, can promote the reverse hydrolysis reaction, highlighting the importance of its removal to achieve high yields. researchgate.net
The thermal oxidation of related unsaturated esters like ethyl linoleate (B1235992) has also been studied, providing insights into the stability of these compounds under various conditions. royalsocietypublishing.org While not directly related to synthesis, understanding degradation pathways is crucial for handling and storing the final product.
Chemical Reactivity and Transformational Chemistry of Ethenyl Octadec 9 Enoate
Polymerization and Copolymerization Studies Involving Ethenyl octadec-9-enoate (B1201768)
Vinyl esters, including ethenyl octadec-9-enoate, are primarily polymerized through free-radical mechanisms. The development of controlled radical polymerization techniques has expanded the possibilities for creating well-defined polymers from these monomers.
Free-radical polymerization is a common method for polymerizing vinyl ester monomers. mdpi.com However, the process is often complicated by the high reactivity of the propagating poly(vinyl ester) radical. researchgate.net This high reactivity leads to a significant rate of side reactions, such as chain transfer to the monomer, polymer, and solvent. mdpi.comresearchgate.net Chain transfer to the polymer, in particular, results in the formation of branched structures rather than linear chains. researchgate.netwikipedia.org
In the case of monomers derived from plant oils with polyunsaturated fragments, a deviation from conventional free-radical polymerization kinetics is often observed. researchgate.net For instance, the polymerization rate's dependence on the initiator concentration may differ from the expected 0.5 order due to the presence of allylic hydrogens, which are prone to chain transfer. researchgate.net The rate of polymerization and the resulting polymer's molecular weight are also influenced by the degree of unsaturation in the monomer. researchgate.net Studies on various plant oil-based vinyl monomers have shown that the rate of polymerization and the chain transfer constant (CM) are dependent on the monomer's specific structure. researchgate.net
Table 1: Research Findings on Radical Polymerization of Plant Oil-Based Monomers
This table summarizes findings related to the polymerization behavior of various vinyl monomers derived from plant oils, highlighting the impact of monomer structure on polymerization rate and chain transfer.
| Monomer Type | Observation | Finding | Reference |
|---|---|---|---|
| Plant Oil-Based Monomers (POBMs) | Deviation from conventional kinetics | Reaction order with respect to the initiator is higher than the expected 0.5 value, attributed to polyunsaturated fragments. | researchgate.net |
| Oleate (B1233923) Vinyl Monomer (OVM) vs. others | Comparison of polymerization rates | The rate of polymerization depends on the degree of unsaturation in the monomers. | researchgate.net |
Reversible-Deactivation Radical Polymerization (RDRP), also known as Controlled Radical Polymerization (CRP), has enabled greater control over the synthesis of poly(vinyl ester)s, allowing for predefined molecular weights, low dispersity (Đ), and complex architectures. mdpi.comsigmaaldrich.com The two most successful CRP techniques for vinyl esters are Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.
ATRP has proven to be a versatile technique for preparing well-defined polymers with polar functional groups. researchgate.net It allows for the synthesis of polymers with targeted molecular weights and narrow molecular weight distributions (Đ typically between 1.1 and 1.5). researchgate.net A key advantage is the ability to create complex structures like graft and hyperbranched copolymers. researchgate.net Organocatalyzed ATRP (O-ATRP), a metal-free alternative, further expands the scope of this method to applications where metal contamination is a concern. acs.org
RAFT polymerization is particularly effective for vinyl esters. mdpi.com The choice of the RAFT agent is critical; xanthates and N-aryl dithiocarbamates provide good control over molecular weight and dispersity for vinyl ester polymerizations. mdpi.com In contrast, RAFT agents like dithioesters, which are effective for monomers like styrene (B11656), tend to inhibit vinyl ester polymerization. mdpi.com RAFT has been successfully used to synthesize amphiphilic block copolymers of N-vinyl pyrrolidone (NVP) and various vinyl esters, including vinyl stearate, a saturated analogue of vinyl oleate. nih.gov This demonstrates the potential for creating structured copolymers from long-chain vinyl esters. nih.gov
Table 2: Controlled Radical Polymerization of Vinyl Esters
This table outlines the key features and findings of ATRP and RAFT polymerization as applied to vinyl esters.
| CRP Technique | Key Feature | Observation | Reference |
|---|---|---|---|
| ATRP | Control over Polymer Structure | Enables synthesis of polymers with predetermined molecular weights and low polydispersities (1.1 < Mw/Mn < 1.5). | researchgate.net |
| ATRP | Versatility | Can be used to create graft and hyperbranched copolymers. | researchgate.net |
| O-ATRP | Metal-Free Conditions | Avoids issues with metal catalyst coordination to sensitive monomers. | acs.org |
| RAFT | RAFT Agent Selection | Xanthates and N-aryl dithiocarbamates are effective for vinyl esters. | mdpi.com |
| RAFT | Block Copolymer Synthesis | Successfully used to synthesize PNVP-b-PVE block copolymers with long alkyl side chains. | nih.gov |
The internal double bond of the oleate chain is reactive in olefin metathesis, a powerful reaction for forming new carbon-carbon double bonds. google.comias.ac.in
Self-Metathesis: The self-metathesis of an unsaturated fatty acid ester like methyl oleate, in the presence of a suitable catalyst such as a tungsten-based system or a second-generation Grubbs catalyst, yields a mixture of the starting material, a long-chain diene (octadec-9-ene), and a long-chain diester (dimethyl octadec-9-enedioate). ias.ac.inscielo.brresearchgate.net At equilibrium, the distribution of alkylidene groups is random. scielo.br
Cross-Metathesis (Ethenolysis): The reaction of an unsaturated ester with ethene, known as ethenolysis, is a key transformation. Ethenolysis of methyl oleate produces methyl dec-9-enoate (B1236301) and 1-decene. scielo.br This reaction can be driven to completion by using an excess of ethene under pressure, which also suppresses the competing self-metathesis reaction. scielo.br
Acyclic Diene Metathesis (ADMET) Polymerization: ADMET is a step-growth polycondensation that can be used to polymerize α,ω-dienes. ias.ac.indss.go.th While direct ADMET polymerization of this compound is not typical due to its monofunctional vinyl group in this context, derivatives of oleic acid can be converted into α,ω-dienes suitable for ADMET. acs.org For example, the ADMET polymerization of ethylene (B1197577) glycol dioleate has been studied, yielding oligomers and polymers. dss.go.th This process represents a pathway to convert vegetable oils into new polymeric materials. dss.go.th The reaction is typically quenched with ethyl vinyl ether. acs.org
Table 3: Olefin Metathesis Reactions of Oleate Esters
This table details the products and conditions for various metathesis reactions involving oleate esters.
| Metathesis Type | Reactant(s) | Catalyst Example | Products | Reference |
|---|---|---|---|---|
| Self-Metathesis | Methyl Oleate | WCl6/Me4Sn or Grubbs II | Octadec-9-ene, Dimethyl octadec-9-enoate | scielo.brresearchgate.net |
| Cross-Metathesis (Ethenolysis) | Methyl Oleate, Ethene | Ruthenium-based | Methyl dec-9-enoate, 1-Decene | scielo.br |
| Cross-Metathesis | Ethyl Oleate, dec-5-ene | Not specified | Ethyl tetradec-9-enoate | scielo.br |
| ADMET Polymerization | Ethylene glycol dioleate | Schrock's catalyst (Mo-based) | Oligomers/Polymers, 9-Octadecene | dss.go.th |
Fatty acid derivatives are valuable starting materials for producing polycarbonates and poly(ester carbonate)s. psu.eduresearchgate.net Although this compound itself is not directly used, its precursors, oleyl alcohol and oleic acid, can be transformed into monomers for polycondensation reactions. psu.eduresearchgate.net
One approach involves creating an AB-type self-condensable monomer from oleyl alcohol. psu.eduresearchgate.net For example, ethyl(9-hydroxy-10-methoxyoctadecyl)carbonate (EHMOC) can be synthesized and subsequently polymerized via an alcohol-carbonate exchange self-polycondensation to yield a polycarbonate. psu.eduresearchgate.net Another strategy is to synthesize a dicarbonate (B1257347) monomer, which can then be polycondensed with various biobased diols to form poly(ester carbonate)s. psu.eduresearchgate.net These polymers often exhibit low glass transition temperatures due to the flexible aliphatic segments derived from the fatty acid. researchgate.net The synthesis of functional polycarbonates can also be achieved through the copolymerization of epoxidized vegetable oils (derived from oleic acid) with carbon dioxide. upc.edu
Table 4: Synthesis of Polycarbonates from Oleic Acid Derivatives
This table summarizes methods for synthesizing polycarbonates and poly(ester carbonate)s from monomers derived from oleic acid precursors.
| Monomer Type | Precursor | Polymerization Method | Resulting Polymer | Reference |
|---|---|---|---|---|
| AB-type Monomer (EHMOC) | Oleyl Alcohol | Alcohol-carbonate exchange self-polycondensation | Polycarbonate | psu.eduresearchgate.net |
| Dicarbonate Monomer (EOBEOE) | Ricinoleic Acid | Polycondensation with biobased diols | Poly(ester carbonate) | psu.eduresearchgate.net |
Functional Group Transformations of the Ethenyl Moiety
The terminal vinyl group of this compound is a site for various chemical modifications, with hydrogenation being a primary example.
Catalytic hydrogenation is an efficient method for converting the ethenyl (vinyl) group into an ethyl group. mdpi.com This reaction involves the addition of molecular hydrogen across the double bond. A significant challenge is the selective hydrogenation of the terminal vinyl group without affecting the internal double bond of the oleate chain.
Palladium-on-carbon (Pd/C) catalysts are commonly used for the liquid-phase hydrogenation of vinyl derivatives under mild conditions, such as room temperature and low hydrogen pressure. mdpi.com Palladium catalysts are generally less active in hydrogenolysis (cleavage of the C-O bond) compared to platinum systems under these mild conditions. mdpi.com The choice of catalyst and reaction conditions can achieve high conversion and selectivity (>99%) for the hydrogenation of the vinyl group. mdpi.com The mechanism for the catalytic hydrogenation of vinyl compounds is proposed to involve a concerted cleavage of the C–O bond by a metal hydride species, generating an alkene that is subsequently reduced to an alkane. rsc.org This process is highly sustainable as it does not produce waste from reducing agent residues. mdpi.com
Table 5: Catalytic Hydrogenation of Vinyl Derivatives
This table provides an overview of the conditions and outcomes for the hydrogenation of vinyl groups.
| Substrate Type | Catalyst | Reaction Conditions | Key Outcome | Reference |
|---|---|---|---|---|
| O-, S-, N-vinyl derivatives | Pd/C | Room temperature, 1 MPa H2 | Complete conversion, >99% selectivity for hydrogenation. | mdpi.com |
| Vinyl trifluoromethanesulphonates | Pd/C | Not specified | Stereochemistry of reduction is identical to that of the corresponding alkene. | rsc.org |
Reactions of the Ester Functional Group
The vinyl ester group of this compound is a key site for another set of chemical transformations, including hydrolysis, transesterification, and amidation.
Hydrolysis: The ester linkage in this compound can be cleaved by hydrolysis, a reaction with water, to yield oleic acid and vinyl alcohol. This reaction is typically catalyzed by a strong acid or base. The resulting vinyl alcohol is unstable and tautomerizes to the more stable acetaldehyde (B116499). diva-portal.org
Transesterification: this compound can undergo transesterification, where the vinyl group is exchanged with an alcohol. This reaction is often catalyzed by enzymes, such as lipases, or by chemical catalysts like potassium carbonate. nih.gov For example, the transesterification of vinyl acetate (B1210297) with oleic acid is a common method to synthesize vinyl oleate itself, often using transition-metal catalysts like Grubbs catalyst. nih.gov This demonstrates the reversible nature of the transesterification reaction. The reaction of this compound with other alcohols would produce a new oleate ester and vinyl acetate (or its tautomer, acetaldehyde). For instance, the transesterification of methyl oleate with various alcohols is a well-established process. acs.org
Table 2: Key Transesterification Reactions Involving Oleates
| Reaction | Catalyst | Reactants | Products | Reference |
|---|---|---|---|---|
| Synthesis of Vinyl Oleate | Grubbs Catalyst | Vinyl Acetate, Oleic Acid | Vinyl Oleate, Acetic Acid | nih.gov |
| Synthesis of Cellulose (B213188) Oleate | Potassium Carbonate | Vinyl Oleate, Cellulose | Cellulose Oleate, Acetaldehyde | nih.gov |
| Synthesis of Alkyl Oleates | Ti(O-iPr)₄, KF/Al₂O₃, or MgO | Methyl Oleate, Various Alcohols | Alkyl Oleates, Methanol | acs.org |
The ester group of this compound can react with amines in a process called aminolysis, which results in the formation of an N-substituted oleamide (B13806) and vinyl alcohol (which then tautomerizes to acetaldehyde). diva-portal.org Enzymatic aminolysis, often catalyzed by lipases like that from Candida antarctica, has been shown to be an effective method for producing amides from esters. researchgate.nettandfonline.com
A related reaction involves the addition of an amine to the epoxide ring of epoxidized methyl oleate. For example, the reaction of epoxidized methyl oleate with aniline, catalyzed by an ionic liquid, produces an oleate-aniline adduct without the formation of a fatty amide. nih.govresearchgate.net This highlights the different reactivity pathways available depending on whether the starting material is the unsaturated or the epoxidized form of the oleate.
The ester functional group of this compound can be reduced to an alcohol. A classic method for this transformation is the Bouveault-Blanc reduction, which uses sodium metal in the presence of an absolute alcohol like ethanol. wikipedia.orgatamanchemicals.comatamankimya.com This reaction would reduce the ester to oleyl alcohol. It is important to note that this method would also reduce the vinyl group. More modern and selective reducing agents, such as lithium aluminum hydride (LiAlH₄), are also commonly used to reduce esters to primary alcohols. However, the application of such reagents to this compound would likely also result in the reduction of the double bond in the oleate chain, yielding stearyl alcohol. Selective reduction of the ester group while preserving the alkene is a significant challenge in organic synthesis.
Derivatization Strategies for this compound
Derivatization of this compound involves the chemical modification of its structure to produce new compounds with altered properties. These strategies primarily target the vinyl group and the unsaturation in the fatty acid chain.
The synthesis of novel derivatives from this compound and its precursors, like oleic acid and its other esters, is a significant area of research for developing new materials and functional molecules. These derivatization reactions include epoxidation, amidation, and the introduction of sulfur-containing moieties.
One common derivatization is the epoxidation of the double bond in the oleate chain. This reaction typically uses oxidizing agents like peroxy acids (e.g., m-chloroperoxybenzoic acid) or performic acid generated in situ to create an oxirane ring. google.com These epoxidized derivatives are valuable intermediates for producing coatings, adhesives, and surfactants. google.com
Another key strategy is the formation of amide derivatives . This can be achieved by reacting oleoyl (B10858665) chloride (derived from oleic acid) with various amines. For instance, novel amide derivatives with aromatic characteristics have been synthesized through nucleophilic acyl substitution reactions. acs.org These compounds are being investigated for applications such as corrosion inhibition. acs.org
Furthermore, sulfur-containing derivatives have been prepared through thiol-ene addition reactions across the double bond of the oleate chain. This can introduce sulfide (B99878) and sulfonyl pendant groups, which have been shown to enhance properties like viscosity and oxidative stability, making them suitable for use as bio-based lubricants. nih.gov
The following table summarizes various derivatization strategies and the resulting derivatives from oleate precursors, which are analogous to the potential derivatives of this compound.
| Starting Material Precursor | Reagent/Reaction Type | Derivative Class | Potential Application |
| Oleic Acid/Oleate Ester | Peroxy Acids | Epoxides | Coatings, Adhesives |
| Oleoyl Chloride | Amines | Amides | Corrosion Inhibitors |
| Oleate Ester | Thiols (Thiol-ene reaction) | Sulfide/Sulfonyl derivatives | Bio-based Lubricants |
| Oleic Acid | Alcohols (Esterification) | Esters (e.g., with butanol, decanol) | Pour Point Depressants |
Conjugation chemistry involves the covalent linking of two or more molecules to create a new, functional hybrid. For this compound, conjugation can occur at both the vinyl group and the internal double bond, allowing it to be incorporated into larger molecular architectures such as polymers and bioconjugates.
A significant strategy for conjugation is the thiol-ene reaction , a type of "click chemistry" that allows for the efficient and specific reaction between a thiol and an alkene. wikipedia.orgacs.org The internal double bond of the oleate moiety can readily participate in UV-initiated thiol-ene reactions with various thiol-containing molecules. acs.orgnih.gov This method has been used to cross-link starch oleate films and to create protective hydrophobic coatings by reacting methyl oleate with mercaptosilanes. acs.orgbohrium.com This approach offers a pathway to conjugate this compound to a wide range of substrates, including polymers and biomolecules functionalized with thiol groups.
The vinyl group of this compound allows for its use as a monomer in polymerization reactions . It can undergo free-radical polymerization to form homopolymers (polyvinyl oleate) or be copolymerized with other vinyl monomers like vinyl acetate. mdpi.com This effectively conjugates the oleate chain onto a polymer backbone, which can modify the properties of the resulting polymer, for example, by acting as an internal plasticizer. mdpi.com Polyvinyl oleate has been explored as a potential fat replacement in food products. google.com
Moreover, oleic acid and its derivatives have been conjugated to various molecules for biomedical applications. These include conjugation to:
Nanoparticles : Oleic acid is used as a stabilizer for iron oxide nanoparticles, which can then be conjugated with polymers and drugs for targeted delivery. researchgate.net
Bioactive Molecules : Oleic acid has been conjugated to compounds like silibinin (B1684548) to create prodrugs with potentially improved bioavailability. nih.gov
Polymers for Drug Delivery : Amphiphilic copolymers containing oleic acid have been synthesized to form nanomicelles for encapsulating and delivering drugs like doxorubicin. nih.gov
These examples of oleate conjugation highlight the potential pathways through which this compound can be similarly functionalized for advanced material and biomedical research.
The table below outlines key conjugation reactions involving the oleate moiety.
| Reactive Site | Conjugation Method | Conjugated Product | Application Area |
| Internal Double Bond | Thiol-ene "Click" Reaction | Thioether-linked conjugates | Coatings, Cross-linked films |
| Vinyl Group | Free-Radical Polymerization | Polyvinyl oleate / Copolymers | Plastics, Food Science |
| Carboxyl Group (of precursor) | Esterification/Amidation | Polymer-drug conjugates, Nanoparticle surfaces | Drug Delivery, Biomedicine |
Advanced Spectroscopic and Structural Elucidation Research of Ethenyl Octadec 9 Enoate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Ethenyl octadec-9-enoate (B1201768) Research
High-resolution NMR spectroscopy is an indispensable, non-destructive tool for the structural analysis of Ethenyl octadec-9-enoate. resolvemass.ca It provides detailed information about the chemical environment of each atom, primarily ¹H (proton) and ¹³C (carbon-13), allowing for unambiguous structural assignment and quantitative analysis. nih.gov
While one-dimensional (1D) NMR spectra provide initial information, complex molecules like this compound often exhibit signal overlap. ubc.ca Two-dimensional (2D) NMR experiments resolve this by spreading the signals across two axes, revealing correlations between different nuclei. youtube.com
COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY is crucial for tracing the connectivity of the long aliphatic chain of the oleate (B1233923) moiety and confirming the protons within the vinyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to (¹JCH coupling). sdsu.edu It allows for the definitive assignment of each carbon atom in the molecule by correlating it to its known proton signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically ²JCH and ³JCH). youtube.com This is particularly powerful for connecting different molecular fragments. In this compound, a key HMBC correlation would be observed between the vinyl protons and the carbonyl carbon of the ester group, unequivocally confirming the vinyl ester structure. windows.net
The complete assignment of the ¹H and ¹³C NMR signals is achieved by combining the information from these 2D experiments.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and 2D NMR Correlations for this compound
| Atom(s) | Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| H₂C= | 1' (vinyl) | ~4.5 (cis), ~4.8 (trans) | ~97.0 | C-2' (vinyl CH), C-1 (carbonyl) |
| =CH-O | 2' (vinyl) | ~7.2 | ~141.0 | C-1' (vinyl CH₂), C-1 (carbonyl) |
| C=O | 1 | - | ~173.0 | - |
| -CH₂-C=O | 2 | ~2.3 | ~34.0 | C-1, C-3, C-4 |
| -CH₂- | 3 | ~1.6 | ~25.0 | C-2, C-4, C-5 |
| -CH₂- | 4-7, 12-17 | ~1.3 | ~29.0-30.0 | Adjacent carbons |
| =CH-CH₂ - | 8, 11 | ~2.0 | ~27.0 | C-9, C-10 (olefinic) |
| -CH=CH- | 9, 10 | ~5.3 | ~130.0 | C-8, C-11 |
| -CH₃ | 18 | ~0.9 | ~14.0 | C-16, C-17 |
Note: Predicted values are based on standard chemical shift ranges for functional groups and data for similar oleate esters. Actual values may vary based on solvent and experimental conditions.
Quantitative NMR (qNMR) is an analytical method used to determine the concentration or purity of a substance. ox.ac.uk The area of an NMR signal is directly proportional to the number of nuclei responsible for that signal. bwise.kr By comparing the integral of an analyte's signal to that of a certified internal standard of known concentration and purity, the absolute purity of the this compound sample can be calculated without the need for a specific calibration curve. resolvemass.ca
Purity Determination: To assess purity, a precisely weighed amount of this compound and a high-purity internal standard (e.g., maleic acid) are dissolved in an NMR solvent. resolvemass.ca By comparing the integration of a distinct signal from the analyte (e.g., the olefinic protons at ~5.3 ppm) with a signal from the standard, the purity can be determined using the following equation: ox.ac.uk
Pₓ = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (Mₓ / Mₛₜd) * (mₛₜd / mₓ) * Pₛₜd
Where:
P = Purity
I = Integral area of the signal
N = Number of protons generating the signal
M = Molar mass
m = mass
x = Analyte (this compound)
std = Internal Standard
Table 2: Example qNMR Data for Purity Calculation of this compound
| Parameter | Analyte (this compound) | Internal Standard (Maleic Acid) |
| Signal Used | Olefinic (-CH=CH-) | Olefinic (-CH=CH-) |
| Chemical Shift (ppm) | ~5.3 | ~6.3 |
| N (Number of Protons) | 2 | 2 |
| M (Molar Mass, g/mol ) | 308.51 | 116.07 |
| m (mass, mg) | 25.2 | 10.5 |
| Purity of Standard | - | 99.9% |
| Integral (I) | Measured Value | Measured Value |
Isomeric Ratio Determination: qNMR can also be used to determine the ratio of geometric isomers (cis/trans) if a mixture exists. The olefinic protons of the cis (Z) and trans (E) isomers of the octadec-9-enoate chain would have slightly different chemical shifts and distinct coupling constants (~10 Hz for cis and ~15 Hz for trans). nih.gov The relative integration of these distinct signals directly corresponds to the molar ratio of the isomers in the sample. sciepub.com
When this compound is incorporated into a solid matrix, such as a polymer for a controlled-release application, its mobility is restricted. nih.gov Solid-State NMR (SSNMR) is a powerful technique for studying the structure, conformation, and dynamics of molecules in the solid phase. mdpi.com
Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, in SSNMR these interactions provide valuable structural information. nih.gov Techniques like Magic-Angle Spinning (MAS) are used to average these interactions and obtain high-resolution spectra. mdpi.com
Research Applications:
Conformational Analysis: Using ¹³C Cross-Polarization MAS (CP-MAS), researchers can study the conformation of the oleate's aliphatic chain and the vinyl group when constrained within a matrix. Changes in ¹³C chemical shifts compared to the bulk material can indicate specific conformations (e.g., gauche vs. trans) or molecular packing arrangements. researchgate.net
Drug-Matrix Interactions: SSNMR can probe the interactions between this compound and the surrounding matrix. For instance, changes in the chemical shifts of the carbonyl carbon or vinyl group carbons can indicate hydrogen bonding or other intermolecular interactions with the polymer matrix. mdpi.com
Domain Size and Dispersion: Spin-diffusion experiments (e.g., ¹H-¹³C) can provide information on the proximity of the molecule to the matrix and help characterize the size and distribution of this compound domains within the solid composite material. researchgate.net
Mass Spectrometry (MS) Techniques for this compound Analysis
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to within 5 parts per million). This precision allows for the determination of a molecule's elemental composition from its exact mass. For this compound, HRMS can confirm the molecular formula C₂₀H₃₆O₂ by matching the experimentally measured mass to the theoretically calculated mass. figshare.com This is a critical step in structure confirmation, distinguishing it from other potential compounds with the same nominal mass.
Table 3: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₂₀H₃₆O₂ |
| Ion Type | [M+H]⁺ |
| Calculated Exact Mass | 309.2794 |
| Hypothetical Observed Mass | 309.2791 |
| Mass Error (ppm) | -0.97 |
Tandem Mass Spectrometry (MS/MS) is a technique where a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. nationalmaglab.org This controlled fragmentation provides a "fingerprint" of the molecule, offering detailed structural information. uakron.edu The fragmentation pattern helps to identify the different components of the molecule, such as the fatty acid chain and the ester functional group.
For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. Collision-Induced Dissociation (CID) would then generate a series of fragment ions. The fragmentation of vinyl esters often involves characteristic losses. A key fragmentation pathway for vinyl ether diglycerides, a related class, involves the loss of the vinyl-containing group. nih.gov Similarly, ethyl esters show a characteristic fragmentation via the McLafferty rearrangement. acs.org The fragmentation of this compound would likely show cleavage at the ester linkage and along the alkyl chain.
Table 4: Proposed Key Fragment Ions in the MS/MS Spectrum of [this compound + H]⁺
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss / Fragment Structure |
| 309.28 | 281.28 | Loss of ethene (C₂H₄) from the vinyl group and subsequent rearrangement, or formation of the protonated oleic acid ion. |
| 309.28 | 265.25 | Loss of vinyl alcohol (C₂H₄O). |
| 309.28 | Various | A series of ions resulting from successive losses of alkyl fragments (e.g., CₙH₂ₙ₊₂) from the oleate chain. libretexts.orgacs.org |
This table presents plausible fragmentation pathways based on general principles of mass spectrometry for esters and vinyl-containing compounds.
GC-MS for Mixture Analysis and Identification of this compound
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique essential for the separation, identification, and quantification of volatile and semi-volatile compounds within a mixture. For the analysis of this compound, GC-MS serves to isolate it from other components and provide a definitive structural identification based on its mass spectrum.
Principles of Identification: The GC component separates compounds based on their volatility and interaction with the stationary phase of the column. researchgate.net The retention time (RT), the time it takes for a compound to travel through the column, is a characteristic property under a specific set of conditions (e.g., column type, temperature program, carrier gas flow rate). nist.gov Generally, compounds with lower boiling points and weaker interactions with the column elute faster. nist.gov The retention index (RI) is a more standardized measure, comparing the analyte's retention time to that of n-alkane standards. nist.gov
Once separated, the compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This process forms a positively charged molecular ion (M⁺˙) and a series of fragment ions. The mass-to-charge ratio (m/z) of these ions is measured, producing a mass spectrum that serves as a molecular "fingerprint". nih.gov
Expected Fragmentation Pattern for this compound: The mass spectrum of vinyl oleate is predicted to show characteristic fragmentation patterns associated with its vinyl ester structure. While a specific spectrum for vinyl oleate is not readily available, patterns can be inferred from the analysis of similar molecules like ethyl octadec-9-enoate and other long-chain esters. nih.govnih.gov
Key fragmentation pathways include:
α-cleavage: Breakage of bonds adjacent to the carbonyl group.
McLafferty Rearrangement: A characteristic rearrangement for esters, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage, which can help locate the double bond.
Cleavage of the Alkyl Chain: Fragmentation along the C18 hydrocarbon chain, typically yielding a series of clusters of ions separated by 14 Da (corresponding to CH₂ groups).
Vinyl Group Fragmentation: Ions characteristic of the vinyl group (e.g., C₂H₃⁺ at m/z 27).
The analysis of vinyl ether diglycerides, which also contain a vinyl group, shows unique fragment ions that help in subclass discrimination, a principle that would apply to vinyl oleate. nih.gov For instance, tandem mass spectrometry (MS/MS) on nitro-oleic acid derivatives yields specific product ions that are used for quantification. lipidmaps.orgnih.gov
Table 1: Predicted Key GC-MS Fragments for this compound
| m/z Value | Possible Fragment Ion | Fragmentation Pathway Description |
| 308 | [C₂₀H₃₆O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 281 | [C₁₈H₃₃O₂]⁺ | Loss of the vinyl group (-CH=CH₂) |
| 265 | [C₁₈H₃₃O]⁺ | Loss of the vinyl-oxy group (-OCH=CH₂) |
| 55 | [C₄H₇]⁺ | Common fragment in long-chain unsaturated hydrocarbons. |
| 43 | [C₃H₇]⁺ or [CH₃CO]⁺ | Alkyl fragment or acylium ion. |
| 41 | [C₃H₅]⁺ | Allylic carbocation, common in unsaturated chains. |
| 27 | [C₂H₃]⁺ | Vinyl cation. |
This table is predictive and based on general fragmentation principles for esters and alkenes.
Vibrational Spectroscopy (IR, Raman) for this compound
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule. researchgate.netnih.gov These techniques are non-destructive and can be used for qualitative identification and quantitative analysis. nih.govnih.gov
For this compound, IR and Raman spectra would reveal characteristic bands corresponding to the vinyl group, the ester linkage, and the long unsaturated alkyl chain. Fourier Transform Raman (FT-Raman) spectroscopy is particularly useful for analyzing materials like poly(vinyl chloride) (PVC) containing esters, as it minimizes fluorescence issues that can affect other Raman techniques. nih.gov
Table 2: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Technique |
| C=O (Ester) | Stretch | ~1750 - 1735 | IR (strong), Raman (medium) |
| C=C (Vinyl) | Stretch | ~1645 | IR (medium), Raman (strong) |
| C=C (Oleate chain, cis) | Stretch | ~1655 | IR (weak), Raman (medium) |
| =C-H (Vinyl) | Stretch | ~3100 - 3080 | IR (medium), Raman (medium) |
| =C-H (Oleate chain) | Stretch | ~3010 - 3000 | IR (medium), Raman (medium) |
| C-O (Ester) | Stretch | ~1250 - 1100 | IR (strong), Raman (weak) |
| -CH₂, -CH₃ | Stretch | ~2960 - 2850 | IR (strong), Raman (strong) |
Note: The C=O stretch in vinyl esters is typically at a higher frequency than in saturated alkyl esters due to the electron-withdrawing nature of the vinyl group. The IR spectrum of an iron(III) oleate complex shows characteristic C=O and alkyl chain stretching peaks. rsc.org The vinyl stretching vibration is clearly observed in related molecules like methacrylic acid. researchgate.net
The long octadecenoyl chain of vinyl oleate can exist in various conformations, particularly concerning the arrangement of carbon-carbon single bonds (trans vs. gauche). Vibrational spectroscopy is sensitive to this conformational ordering.
Studies on oleic acid and its sodium salt have shown that the C-C stretching region in the Raman spectrum (1000-1150 cm⁻¹) is highly sensitive to the conformational state of the hydrocarbon chains. nih.gov Well-ordered, all-trans chains give rise to sharp, well-defined bands, whereas conformational disorder (presence of gauche conformers) leads to band broadening. nih.gov Similarly, the progression of methylene (B1212753) (-CH₂-) twisting and rocking bands in the IR spectrum can indicate the degree of crystallinity or order. Theoretical and NMR spectroscopic methods have also been used for the conformational analysis of other esters, such as phenyl and vinyl esters, revealing preferences for non-planar conformations. researchgate.netcdnsciencepub.com
The polymerization of vinyl monomers is a significant industrial process. In-situ (real-time) monitoring of these reactions is crucial for process control and understanding reaction kinetics. frontiersin.orgnih.gov Both IR and Raman spectroscopy are well-suited for this purpose, often employing fiber-optic probes that can be inserted directly into a reactor. nih.govresearchgate.net
For the polymerization of this compound, spectroscopy would be used to track the consumption of the monomer. This is achieved by monitoring the decrease in the intensity of vibrational bands specific to the vinyl group, such as:
The C=C vinyl stretch (around 1645 cm⁻¹). dntb.gov.ua
The =C-H vinyl stretch (around 3100 cm⁻¹).
The =C-H vinyl out-of-plane bending modes in the IR spectrum.
Simultaneously, the appearance and growth of bands corresponding to the saturated poly(vinyl oleate) backbone would be observed. Raman spectroscopy has been successfully used to monitor the curing of vinyl ester resins and the emulsion polymerization of monomers like vinyl acetate (B1210297), demonstrating its utility for tracking conversion in real-time. researchgate.netresearchgate.net
X-ray Crystallography of this compound Derivatives
Single Crystal X-ray Diffraction (SC-XRD) analysis requires a well-ordered single crystal of sufficient size and quality. up.pt Given that this compound is likely a liquid or a low-melting solid, obtaining a suitable single crystal of the compound itself could be highly challenging.
However, if a suitable crystalline derivative of vinyl oleate could be synthesized, SC-XRD would provide an unambiguous determination of its complete molecular structure. This includes the precise conformation of the long alkyl chain and the spatial arrangement of the ester and vinyl groups. The technique is the gold standard for determining the absolute configuration of chiral molecules, although vinyl oleate itself is achiral. If it were used to synthesize a chiral derivative, SC-XRD could confirm the stereochemistry of the new chiral centers. The crystal structures of long-chain testosterone (B1683101) esters, for example, have been determined using this method, providing detailed insights into their crystal packing and intermolecular interactions. mdpi.com
Powder X-ray Diffraction (PXRD) is performed on a polycrystalline (powder) sample and is used to identify crystalline phases, determine unit cell dimensions, and gain insight into molecular packing. scielo.br This technique is applicable even when single crystals cannot be grown.
For a long-chain molecule like this compound, PXRD would be instrumental in characterizing its solid-state behavior. Long-chain compounds, including fatty acids and their esters, often exhibit polymorphism, where they can crystallize in different forms with distinct physical properties. nih.govnist.gov PXRD patterns can distinguish between these polymorphs.
A key feature in the PXRD patterns of long-chain compounds is the "long spacing," a series of diffraction peaks at low angles that correspond to the lamellar repeat distance, which is related to the length of the molecule. nih.govnist.govnih.gov Studies on metal oleates and other long-chain esters have used PXRD to characterize their layered structures. nih.gov
Table 3: Information Obtainable from PXRD for Solid this compound
| Parameter | Description |
| Phase Identification | Comparison of the diffraction pattern to a database or known patterns to identify the crystalline phase. |
| Polymorphism | Identification of different crystalline forms (polymorphs) by their unique diffraction patterns. |
| Long Spacing (d) | Determination of the lamellar repeat distance, providing information on chain length and tilt within the crystal lattice. |
| Short Spacings | Peaks at higher angles that relate to the packing of the hydrocarbon chains within the layers (sub-cell packing). |
| Crystallinity | Estimation of the degree of crystallinity in a semi-crystalline sample by comparing the area of crystalline peaks to the amorphous halo. |
Computational and Theoretical Studies on Ethenyl Octadec 9 Enoate
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its chemical properties and reactivity. For ethenyl octadec-9-enoate (B1201768), these calculations can provide insights into the influence of the long oleate (B1233923) chain on the reactivity of the vinyl group.
Density Functional Theory (DFT) Studies on Ethenyl octadec-9-enoate
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. acs.org While direct DFT studies on the electronic structure of this compound are limited, research on related vinyl carboxylates and vinyl esters offers valuable insights. acs.org
For instance, DFT has been employed to unravel the reaction mechanisms of other vinyl esters. A study on the palladium-catalyzed base-free cross-coupling of vinyl carboxylates with arylboronic acids used DFT to explore the reaction pathway, identifying the oxidative addition of the vinyl carboxylate to the palladium(0) catalyst as the rate-determining step. acs.org Similar DFT calculations could be applied to this compound to predict its behavior in related catalytic cycles.
Theoretical studies on the atmospheric oxidation of vinyl acetate (B1210297) initiated by OH radicals have used DFT methods like M06-2X/6-311++G(d,p) to map the potential energy surface. cyberleninka.ru These studies show that the reaction predominantly occurs via the addition of the OH radical to the double bond. cyberleninka.ru Such an approach for this compound would help in understanding its environmental degradation pathways.
The electronic structure of vinyl ethers of phenols has also been investigated using semi-empirical and DFT methods, providing data on total energy, heat of formation, and dipole moments, which helps in identifying reactive centers. scispace.com A similar DFT analysis of this compound would clarify the electronic influence of the long alkyl chain on the vinyl ester moiety.
Table 1: Representative DFT Methodologies Applied to Vinyl Esters
| Compound Studied | DFT Functional/Basis Set | Key Findings | Reference |
| Vinyl Carboxylates | Varies depending on study | Elucidation of Pd-catalyzed cross-coupling mechanisms. | acs.org |
| Vinyl Acetate | M06-2X/6-311++G(d,p) | OH radical addition to the double bond is the dominant degradation pathway. | cyberleninka.ru |
| Vinyl Ethers of Phenols | RM3 and AMI | Determination of reaction centers based on electron distribution. | scispace.com |
Ab Initio Calculations for Molecular Properties
Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theoretical accuracy for determining molecular properties. acs.org High-level ab initio molecular orbital theory has been used to calculate the rate coefficients and Arrhenius parameters for the polymerization of vinyl acetate. researchgate.netnih.gov These calculations can be complex, and their accuracy is benchmarked against experimental data and other computational methods. biointerfaceresearch.com
For a molecule like this compound, ab initio calculations could be employed to:
Determine the precise geometry of its various conformers.
Calculate its vibrational frequencies, which can be compared with experimental infrared and Raman spectra.
Predict its ionization potential and electron affinity, which are crucial for understanding its behavior in redox reactions.
A study on the interaction of CO2 with polymers containing ester functionalities utilized ab initio methods to understand the binding, which could be analogous to how this compound might interact with small molecules in a polymer matrix. msstate.edu
Molecular Dynamics (MD) Simulations of this compound
Molecular dynamics simulations model the physical movement of atoms and molecules over time, providing a detailed view of their dynamic behavior.
Interactions of this compound in Different Environments
While specific MD simulations for isolated this compound are not readily found, simulations of related systems provide a framework for understanding its potential interactions. MD simulations have been extensively used to study the crosslinking of vinyl ester resins. researchgate.netresearchgate.netresearchgate.netippi.ac.ir These studies reveal how the vinyl groups react to form a polymer network and how the resulting material's thermodynamic and mechanical properties are affected by the crosslink density. researchgate.netresearchgate.net
The long oleate chain in this compound is expected to significantly influence its interactions. MD simulations of polyethylene (B3416737) with long-chain branches have shown that such branches hinder chain motion and affect crystallization behavior. nih.gov Similarly, the oleate tail of this compound would likely impact its packing and mobility in condensed phases or polymer mixtures.
Furthermore, MD simulations have been used to investigate the interaction between small molecules and polymers. For example, the interaction of triclosan (B1682465) with a vinyl ester polymer was studied to understand compatibilization and bond rotation entanglements. psu.edunih.gov An MD study of a vinyl acetate polymer with CO2 also provided insights into intermolecular interactions. acs.org These approaches could be adapted to simulate the interaction of this compound with solvents, surfaces, or other polymer chains, which is critical for applications in coatings and composites.
Conformational Dynamics of this compound
The long and flexible oleate chain of this compound can adopt a multitude of conformations, which will affect its physical properties and reactivity. Computational conformational analysis can identify the most stable conformers and the energy barriers between them.
Studies on similar molecules, such as para-substituted phenyl vinyl ethers, have included conformational analysis. researchgate.net A comprehensive benchmark study has also highlighted the performance of various computational methods for determining the conformational energies of a wide range of organic molecules, which provides a guide for selecting appropriate methods for this compound. biointerfaceresearch.com For instance, a computational analysis of triclosan, a molecule with rotational freedom around an ether linkage, mapped its energy profile with respect to bond rotations, identifying low-energy conformers. psu.edunih.gov
For this compound, a key area of interest would be the conformational dynamics around the ester linkage and the cis-double bond at the C9 position of the oleate chain. Understanding these dynamics is crucial for predicting how the molecule will pack in a solid state or how it will present its reactive vinyl group in a solution or at an interface.
Table 2: Data from Conformational Analysis of a Related Molecule (Triclosan)
| Bond Rotation Angle (Ether Oxygen) | Relative Energy | Environment | Reference |
| ~30° | Minimum | Nonpolar | psu.edunih.gov |
| 90° | Maximum | Polar | psu.edunih.gov |
This table illustrates the type of data that conformational analysis can provide, using triclosan as an example due to the lack of specific data for this compound.
Reaction Mechanism Prediction and Transition State Analysis
Computational chemistry is a powerful tool for predicting the most likely pathways for chemical reactions and for characterizing the high-energy transition states that control the reaction rates.
For this compound, the two primary sites of reactivity are the vinyl group and the double bond in the oleate chain. Computational studies on the reaction mechanisms of vinyl acetate provide a strong foundation for predicting the reactivity of this compound. The atmospheric oxidation of vinyl acetate initiated by both chlorine and OH radicals has been studied in detail using computational methods. cyberleninka.rucdnsciencepub.comrsc.org These studies show that the reaction proceeds through the addition of the radical to the vinyl double bond, and they have calculated the rate constants and branching ratios for the various subsequent reaction pathways. cdnsciencepub.com
The synthesis of vinyl acetate itself has also been the subject of computational investigation, with DFT being used to compare different proposed mechanisms. ed.ac.uk Furthermore, the mechanism of controlled radical polymerization of vinyl acetate has been explored through computational studies, revealing the role of the catalyst in controlling the polymerization. mdpi.com The RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization of vinyl esters, a modern technique for creating well-defined polymers, has also been analyzed with the aid of computational chemistry.
These methodologies can be directly applied to this compound to:
Predict the products of its oxidation under various conditions.
Understand its polymerization behavior, both free-radical and controlled.
Investigate its potential for other chemical transformations, such as cross-coupling reactions. acs.org
Table 3: Calculated Rate Constants for Reactions of Vinyl Acetate with Atmospheric Radicals
| Reactant | Calculated Rate Constant (at 298 K) | Method | Reference |
| OH Radical | 1.61 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | M06-2X/6-311++G(d,p) | cyberleninka.ru |
| Cl Atom | Varies with pressure and temperature | MPWB1K/6-311+G(3df,2p) | cdnsciencepub.com |
This table presents data for vinyl acetate as an analogue for this compound, illustrating the type of kinetic data that can be obtained from computational studies.
Computational Elucidation of this compound Synthetic Routes
The synthesis of this compound typically involves the transesterification of oleic acid with a vinyl source, such as vinyl acetate, or the direct vinylation of oleic acid. Computational methods are pivotal in elucidating the mechanisms of these synthetic routes, helping to identify the most energetically favorable pathways and transition states. acs.org
Quantum mechanics (QM) methods, particularly Density Functional Theory (DFT), are frequently employed to model these reactions. researchgate.netsemanticscholar.org These calculations can map out the potential energy surface of the reaction, revealing the energy barriers associated with different steps. For instance, in the palladium-catalyzed synthesis of vinyl esters, computational models can analyze the energies of intermediates and transition states in the catalytic cycle. mdpi.com This analysis helps in understanding the role of the catalyst and the ligands in facilitating the reaction.
Key aspects elucidated through computational studies include:
Reaction Mechanism: Determining the step-by-step process of bond formation and breakage. For vinyl ester synthesis, this could involve modeling the oxidative addition, migratory insertion, and reductive elimination steps in a transition metal-catalyzed cycle. researchgate.net
Transition State Analysis: Identifying the geometry and energy of the highest energy point along the reaction coordinate. The energy of the transition state is crucial as it determines the reaction rate. nih.govresearchgate.net
Thermodynamic and Kinetic Profiling: Calculating the change in Gibbs free energy (ΔG) for each step to determine if a reaction is spontaneous and estimating the activation energy (Ea) to predict its speed.
Table 1: Computational Methods for Analyzing Ester Synthetic Routes
| Computational Method | Application in Synthesis Elucidation | Key Insights Provided |
|---|---|---|
| Density Functional Theory (DFT) | Modeling reaction pathways, calculating energies of reactants, products, and transition states. | Reaction energetics, transition state geometries, kinetic barriers. researchgate.net |
| Ab initio Methods (e.g., MP2) | High-accuracy calculation of electronic structures and energies for smaller molecular systems or reaction cores. | Precise bond lengths and angles, electron correlation effects. semanticscholar.org |
| Molecular Dynamics (MD) | Simulating the movement of atoms and molecules over time to understand solvent effects and conformational changes. | Influence of solvent, conformational preferences of reactants and intermediates. |
| Hybrid QM/MM Methods | Treating the reactive center with high-level QM and the surrounding environment (e.g., enzyme) with classical MM. | Elucidating enzyme-catalyzed synthesis mechanisms (e.g., lipase-catalyzed esterification). |
Catalyst Design and Screening via Computational Methods
The discovery of novel and efficient catalysts is often a result of extensive, trial-and-error experimentation. nih.gov Computational chemistry provides a rational, cost-effective approach to catalyst design and screening, accelerating the development process. researchgate.net For the synthesis of this compound, which can be catalyzed by transition metals or enzymes (lipases), computational screening can identify promising candidates before they are synthesized and tested in the lab. acs.orgmdpi.com
The process typically involves:
Building a Catalyst Library: Creating a virtual library of potential catalyst structures. For palladium-catalyzed vinylation, this could involve different phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. mdpi.com
High-Throughput Screening: Using computational models to rapidly predict the performance of each catalyst in the library. This is often done by calculating a key descriptor, such as the energy barrier of the rate-determining step in the catalytic cycle. acs.org
Quantitative Structure-Activity/Selectivity Relationships (QSAR/QSSR): Developing mathematical models that correlate the structural or electronic properties of the catalysts with their predicted activity or selectivity. nih.govnih.gov This allows for the prediction of performance for catalysts not yet explicitly modeled.
In-depth Analysis: Performing more rigorous and computationally expensive calculations on the most promising candidates identified from the initial screening to validate their potential.
For example, in designing an organometallic catalyst, computational methods can model how different ligands affect the electronic properties and steric environment of the metal center, thereby influencing its catalytic activity and selectivity. mdpi.com Similarly, for biocatalysis using lipases, molecular docking simulations can predict how this compound's precursors (oleic acid and a vinyl donor) bind to the enzyme's active site, with favorable binding energies suggesting higher catalytic efficiency. acs.org
Table 2: Computationally Screened Catalyst Types for Vinyl Ester Synthesis
| Catalyst Class | Computational Screening Approach | Predicted Outcome |
|---|---|---|
| Palladium Complexes | DFT calculations to model the catalytic cycle with various ligands. | Catalyst activity, stability, and selectivity. mdpi.com |
| Ruthenium Catalysts | Modeling of olefin metathesis or addition reactions. | Efficiency in vinyl group transfer. |
| Lipases (Enzymes) | Molecular docking and QM/MM simulations of substrate binding in the active site. | Substrate specificity, enantioselectivity, and reaction rate. acs.org |
| Organocatalysts | DFT modeling of transition states for reactions catalyzed by small organic molecules like proline derivatives. | Enantiomeric excess and reaction yield. nih.govresearchgate.net |
Structure-Reactivity Relationship Studies of this compound
The chemical reactivity of this compound is intrinsically linked to its molecular structure, which features two key reactive sites: the vinyl group (C=C double bond adjacent to the ester oxygen) and the carbon-carbon double bond within the oleate chain. Structure-reactivity relationship studies, often supported by computational calculations, aim to understand how these features govern the compound's chemical behavior. youtube.com
Key structural features and their influence on reactivity:
Vinyl Group: The vinyl group is highly reactive and susceptible to polymerization via free-radical mechanisms. This makes this compound a useful monomer for creating polymers with specific properties. Computational analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into its susceptibility to nucleophilic or electrophilic attack. youtube.com Molecules with high-energy HOMOs are typically reactive nucleophiles, while those with low-energy LUMOs are reactive electrophiles. youtube.com
Unsaturated Alkyl Chain: The double bond at the C9 position of the octadecenoyl chain is a site of unsaturation. This site can undergo reactions such as hydrogenation, epoxidation, or cross-linking in polymer matrices, a property not present in its saturated counterpart, vinyl stearate.
Ester Linkage: The ester group itself can undergo hydrolysis to yield oleic acid and vinyl alcohol (which tautomerizes to acetaldehyde). Computational models can simulate the hydrolysis mechanism under acidic or basic conditions.
Quantitative Structure-Activity Relationship (QSAR) studies represent a formal computational approach to correlating a molecule's structure with its reactivity or biological activity. nih.govmdpi.com In a QSAR study for this compound, various molecular descriptors would be calculated and correlated with an observed activity (e.g., polymerization rate).
Table 3: Structural Features and Reactivity of this compound
| Structural Feature | Type of Reactivity | Computational Insights |
|---|---|---|
| Vinyl Group (CH₂=CHO-) | Polymerization, Electrophilic Addition | High HOMO energy indicates nucleophilic character of the double bond; analysis of bond dissociation energy for radical formation. youtube.com |
| Internal C=C Bond (-CH=CH-) | Cross-linking, Oxidation, Hydrogenation | The presence of this bond increases the molecule's reactivity compared to saturated analogues. |
| Ester Group (-COO-) | Hydrolysis, Transesterification | Calculation of partial atomic charges shows the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. |
| Overall Molecular Shape | Steric Hindrance | The long, flexible alkyl chain can influence how the molecule approaches a catalyst's active site or packs into a polymer structure. |
Research Applications and Functionalization Strategies of Ethenyl Octadec 9 Enoate
Ethenyl octadec-9-enoate (B1201768) as a Monomer in Advanced Polymer Synthesis Research
The dual functionality of ethenyl octadec-9-enoate makes it a valuable building block in polymer chemistry. The vinyl group is susceptible to polymerization, while the long oleic acid chain imparts flexibility, hydrophobicity, and can act as a site for further chemical reactions. Research has focused on leveraging these features to create sustainable and high-performance polymers.
Derived from oleic acid, a renewable fatty acid from vegetable oils, this compound is a key precursor for producing bio-based polymers, reducing reliance on petrochemical feedstocks. researchgate.net A significant area of research involves the synthesis of Fatty Acid Cellulose (B213188) Esters (FACEs) by grafting vinyl oleate (B1233923) onto cellulose. researchgate.net This process enhances the properties of cellulose, a naturally abundant polymer, to create materials with desirable characteristics.
One sustainable method involves the transesterification of vinyl oleate onto the hydroxyl groups of cellulose, catalyzed by potassium carbonate (K₂CO₃) in a low-toxicity solvent like N-methylpyrrolidone (NMP). researchgate.netresearchgate.net This reaction covalently bonds the oleic acid chain to the cellulose backbone, transforming the hydrophilic cellulose into a hydrophobic and thermoplastic material. researchgate.net The efficiency of this functionalization can be controlled by adjusting reaction parameters such as temperature and time, allowing for tailored material properties. researchgate.net These cellulose oleate derivatives show promise as sustainable film materials. researchgate.net
This compound can also undergo homopolymerization, although it is reported to be slow, or copolymerization with other vinyl monomers. abiosus.orgethernet.edu.et
The incorporation of this compound into polymer structures allows for the precise tuning of their properties for specialty applications. Copolymers of vinyl acetate (B1210297) (VAc) and fatty acid vinyl esters (FAVEs) like vinyl oleate have been synthesized to create materials with a range of thermal and mechanical properties. By varying the amount of vinyl oleate in the copolymer, researchers have produced materials with glass transition temperatures (Tg) ranging from -5 to 16 °C and number-average molecular weights (Mn) between 1,200 and 30,000 g/mol . These copolymers can be oxidatively cured through the unsaturation in the oleate's aliphatic chain to form cross-linked materials suitable for applications like paints and coatings.
Another fascinating area of research is the liquid crystalline behavior of poly(vinyl oleate). researchgate.net Studies have shown that vinyl oleate possesses a liquid crystal state, and its polymerization within this state can lead to the formation of a crystalline polymer. researchgate.net This polymer exhibits a melting point between 34-38°C and is considered to have a liquid crystalline structure, opening possibilities for advanced optical or self-assembling materials. researchgate.net
Table 1: Properties of this compound-based Copolymers
| Co-monomer | Catalyst/Initiator System | Resulting Polymer Properties | Potential Applications |
|---|---|---|---|
| Vinyl Acetate | Iridium Complex / Radical Initiator | Mn: 1.2-3.0 kDa; Tg: -5 to 16 °C | Oxidatively cured coatings and varnishes |
| N-vinyl-2-pyrrolidone | Organic Peroxides / Azo-initiators | High molecular weight aqueous emulsions (latices) | Adhesives, coatings |
Role of this compound in Synthetic Organic Chemistry Research
Beyond polymerization, this compound serves as a valuable intermediate and building block in synthetic organic chemistry, enabling the creation of complex molecules and fine chemicals.
This compound is utilized in the chemoenzymatic synthesis of structured lipids, which are chiral molecules with specific fatty acids at defined positions on a glycerol (B35011) backbone. google.comgoogle.com For instance, it serves as an acyl donor in lipase-catalyzed reactions to produce 1,3-diolein (B152344). researchgate.net This 1,3-diolein can then be used as a key intermediate in the synthesis of 1,3-dioleoyl-2-palmitoylglycerol (B22191) (OPO), a structured lipid that mimics a primary component of human milk fat and is used in infant formulas. researchgate.netnih.gov
In these enzymatic processes, the high reactivity of the vinyl ester group allows for irreversible transesterification under mild conditions, which is crucial for maintaining the regioselectivity of the enzymes and producing enantiomerically pure products. google.comresearchgate.net The use of vinyl oleate allows for faster reaction kinetics compared to using free oleic acid. google.com
The reactivity of the vinyl group makes this compound a versatile intermediate. It is frequently synthesized via a transition-metal-catalyzed transvinylation reaction between oleic acid and a vinyl donor like vinyl acetate. mdpi.com Catalysts such as Grubbs second-generation ruthenium complex have been shown to be highly efficient, producing vinyl oleate in high yields (e.g., 87%). acs.org
This compound can then be used in subsequent reactions. A notable example is its use in tandem catalytic reactions, such as a one-pot transvinylation/ring-closing metathesis (RCM) process. acs.org In this strategy, a carboxylic acid is first converted to its vinyl ester, which then undergoes an intramolecular RCM reaction, all mediated by a single Grubbs-type catalyst. acs.org this compound itself can be hydrolyzed to yield oleic acid and vinyl alcohol, or used as a precursor for other esters via transesterification.
Table 2: Selected Syntheses Utilizing this compound as an Intermediate
| Reaction Type | Reactants | Catalyst/Enzyme | Product | Significance |
|---|---|---|---|---|
| Enzymatic Glycerolysis | Glycerol, this compound | Novozym 435 (Lipase) | 1,3-diolein | Key intermediate for structured lipids (e.g., OPO) nih.gov |
| Transvinylation | Oleic acid, Vinyl acetate | Grubbs 2nd Gen. Catalyst | This compound | Efficient synthesis of the monomer (87% yield) acs.org |
| Grafting onto Cellulose | Cellulose, this compound | Potassium Carbonate (K₂CO₃) | Cellulose Oleate | Creates bio-based thermoplastic materials researchgate.netresearchgate.net |
Advanced Materials Research Utilizing this compound Derivatives
The polymers and compounds derived from this compound form the basis for a variety of advanced materials with applications spanning from coatings to biocompatible films.
The grafting of vinyl oleate onto cellulose produces cellulose oleate, a thermoplastic material. researchgate.net These fatty acid cellulose esters (FACEs) can be processed into hydrophobic films with tunable mechanical properties, making them suitable for sustainable packaging or coating applications. researchgate.net
Copolymers, particularly with vinyl acetate, are used in the formulation of coatings, adhesives, and plasticizers. Current time information in Bangalore, IN. The long, flexible oleate chain internally plasticizes the polymer, enhancing its durability. When formulated as aqueous emulsions or latices, these copolymers can be used to create films and binders. researchgate.net The presence of the double bond from the oleic acid moiety allows for post-polymerization modification, such as oxidative cross-linking, to form durable, cured networks for paints and varnishes.
Furthermore, the synthesis of poly(vinyl oleate) in its liquid crystalline state points towards its potential use in applications requiring ordered polymer structures, such as in optics or as self-assembling materials. researchgate.net
Surface Modification and Coating Technologies
The presence of a polymerizable vinyl group makes this compound a valuable monomer for surface modification and the development of novel coating technologies. Its ability to undergo free-radical polymerization allows it to be incorporated into various polymer systems.
Key research findings in this area include:
Polymer Synthesis: this compound can be polymerized, though direct free-radical polymerization can sometimes lead to cross-linked products rather than linear polymers. google.com It is often used as a co-monomer, particularly with vinyl acetate, to create copolymers. researchgate.net
Coating Formulations: Copolymers containing this compound have been investigated as effective curing systems for applications such as paints, varnishes, and other coating processes. researchgate.netresearchgate.net The long fatty acid chain acts as an internal plasticizer, imparting flexibility, hydrophobicity, and improved water resistance to the resulting polymer films. researchgate.net
Drying Oils: Polyvinyl oleate, the polymer of this compound, has been synthesized and studied for its potential as a synthetic drying oil for the surface coatings industry. google.com However, early research indicated that as a standalone drying oil, it was slow to dry and remained tacky. google.com
Grafting onto Surfaces: The monomer has been successfully grafted onto materials like cellulose to create hydrophobic films with tunable mechanical properties, demonstrating its utility in surface modification.
The general mechanism for its use in coatings involves the polymerization of the vinyl group, which can be initiated by free-radical initiators like benzoyl peroxide. researchgate.net This allows the oleate chain to be appended to a polymer backbone, modifying the properties of the final material. specialchem.com
Table 1: Applications of this compound in Coatings
| Application Area | Function of this compound | Resulting Property | Citation(s) |
|---|---|---|---|
| Paints & Varnishes | Co-monomer | Effective curing system, flexibility | researchgate.net, researchgate.net |
| Adhesives & Binders | Co-monomer, Plasticizer | Enhanced flexibility and durability | , google.com |
| Textile & Paper Treatment | Surface Coating | Water resistance, hydrophobicity | google.com, researchgate.net |
| Cellulose Films | Grafted Monomer | Hydrophobic surface modification |
Development of Bio-lubricants and Sustainable Esters
The drive to replace petroleum-based products with sustainable alternatives has spurred research into vegetable oil-based materials for applications like bio-lubricants. Esters derived from fatty acids, such as this compound, are primary candidates due to their inherent lubricity, low volatility, and biodegradability.
Research in this field has focused on synthesizing various esters and modifying their structures to optimize performance. While direct studies on this compound as a lubricant are not extensively detailed in the provided results, research on closely related esters provides a strong basis for its potential. For instance, various esters of oleic acid are synthesized and evaluated for their lubricant properties. The long, unsaturated alkyl chain of this compound is the key structural feature that makes it relevant to this field.
Key findings related to similar sustainable esters include:
Structural Modification: Chemical modifications, such as epoxidation of the double bond followed by ring-opening reactions, are used to introduce branching into the ester structure. google.com This branching is crucial for improving low-temperature properties and flow characteristics, which are critical for lubricants. researchgate.net
Property Enhancement: Branched derivatives of oleate esters have demonstrated high thermal stability (over 230°C) and competitive flow characteristics, making them suitable for lubricant applications. researchgate.net
Structure-Function Relationship: The molecular arrangement of the ester dictates its physical properties. For example, the position of functional groups or branches along the fatty acid chain significantly influences the viscosity and melting point of the resulting lubricant. chemicalbook.com
This compound serves as a platform molecule that can be functionalized, particularly at its carbon-carbon double bond, to create a new generation of bio-lubricants with tailored properties.
Research on Emulsifiers and Surfactants from this compound
This compound possesses an amphiphilic structure—a long, oil-soluble (lipophilic) hydrocarbon tail and a more polar (hydrophilic) ester group. This molecular architecture is characteristic of non-ionic surfactants and emulsifiers, which are agents that help to mix oil and water.
While specific research focusing solely on this compound as a primary surfactant is limited, its structural similarity to other well-known oleate-based surfactants provides strong evidence of its potential application in this area.
Predicted Function: Based on its chemical structure, this compound (in its ethyl ester form) has been predicted by Quantitative Structure-Use Relationship (QSUR) models to have a functional use as a surfactant. epo.org
Structural Analogs: Many widely used emulsifiers are derived from oleic acid. For example, Polysorbate 80 (polyoxyethylene sorbitan (B8754009) monooleate) and sorbitan sesquioleate are non-ionic surfactants used extensively in food, cosmetics, and pharmaceuticals to stabilize emulsions. atamanchemicals.comatamankimya.comatamanchemicals.com
Mechanism: Like other non-ionic surfactants, this compound would function by positioning itself at the oil-water interface. Its long hydrocarbon tail would dissolve in the oil phase, while the ester group would orient towards the water phase, reducing the interfacial tension and allowing for the formation of a stable emulsion.
Derivatization: The basic structure can be further modified to enhance its surfactant properties. For instance, related oleate esters are used as intermediates in the synthesis of other surfactants. smolecule.com Similarly, the double bond in this compound could be functionalized to introduce more hydrophilic groups, altering its hydrophilic-lipophilic balance (HLB) for different emulsion types. tib.eu
Analytical Chemistry Applications of this compound
In analytical chemistry, this compound is valuable both as a reference material and as a target molecule for method development, particularly in the analysis of complex lipid mixtures.
Use as Analytical Standards in Chromatographic Techniques
Analytical standards are highly pure compounds used to calibrate instruments, identify unknown components, and quantify substances in a sample. Due to its well-defined chemical structure, this compound and its close analogs like ethyl oleate are used as standards in chromatographic techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC). acs.orgepo.org
Calibration: In GC and HPLC, a known amount of the standard is injected to determine its retention time (the time it takes to pass through the column) and the detector response. epo.org This information is then used to create a calibration curve, which allows for the quantification of the same compound in unknown samples.
Compound Identification: By comparing the retention time of a peak in a sample chromatogram to that of the this compound standard, analysts can confirm the presence of the compound. researchgate.net
Method Validation: Standards are essential for validating analytical methods, ensuring they are accurate, precise, and reliable for their intended purpose. epo.org
Isomer Separation: Techniques like silver ion chromatography (a form of HPLC) are specifically used to separate fatty acid esters based on the number and geometry (cis/trans) of their double bonds. atamanchemicals.com In such methods, standards like ethenyl (cis)-octadec-9-enoate are crucial for identifying specific isomers within a complex mixture. atamanchemicals.com
Method Development for Detection and Quantification in Complex Mixtures
Developing robust analytical methods is crucial for accurately detecting and measuring this compound in various matrices, from industrial formulations to biological samples.
High-Performance Liquid Chromatography (HPLC): Reverse-phase (RP) HPLC methods have been developed for analyzing related fatty acid ethyl esters. A typical method uses a C18 or similar nonpolar stationary phase column with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water, often with an acid modifier like formic or phosphoric acid. Detection is commonly performed using mass spectrometry (MS) or a UV detector.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for analyzing volatile compounds like fatty acid esters. The sample is vaporized and separated in the GC column, and then the individual components are fragmented and detected by the mass spectrometer, providing both identification and quantification. researchgate.net
Spectrophotometric Methods: Methods for quantifying ester functional groups can also be applied. One such method involves reacting the ester with hydroxylamine (B1172632) to form a hydroxamic acid, which then complexes with iron(III) to produce a colored compound that can be measured with a spectrophotometer.
Table 2: Analytical Methods for this compound and Related Esters
| Technique | Stationary Phase / Column | Mobile Phase / Carrier Gas | Detection Method | Citation(s) |
|---|---|---|---|---|
| HPLC | Reverse-Phase (e.g., Newcrom R1, C18) | Acetonitrile, Water, Acid (e.g., Phosphoric) | Mass Spectrometry (MS), UV | , |
| GC | Capillary Column (e.g., HP-5) | Helium | Mass Spectrometry (MS) | , researchgate.net |
| TLC | Silica Plate | Ethyl acetate: Chloroform | Staining (e.g., H₂SO₄/anisaldehyde) | researchgate.net |
| Spectrophotometry | Not Applicable | Not Applicable | UV-Vis (after derivatization) | , |
Isotopic Labeling Studies involving this compound
Isotopic labeling is a technique where an atom in a molecule is replaced by one of its isotopes (e.g., replacing ¹²C with ¹³C, or ¹H with ²H/deuterium). This "labeled" molecule can then be used as a tracer to follow its path through biological, chemical, or physical processes without altering the chemical properties of the compound.
While specific studies detailing the isotopic labeling of this compound itself are not prevalent in the provided search results, the methodology is well-established for its precursor, oleic acid, and is broadly applied in metabolic research.
Tracer in Metabolic Studies: Oleic acid labeled with carbon-13 (¹³C) is frequently used as a tracer to investigate fatty acid metabolism. Researchers can administer the labeled acid to an organism and then use techniques like mass spectrometry to track how it is absorbed, stored in different tissues (like in triglycerides or phospholipids), or broken down.
Synthesis of Labeled Ester: An isotopically labeled version of this compound could be synthesized from labeled oleic acid. This would involve the same chemical reactions used for the unlabeled compound, such as transvinylation with vinyl acetate. The resulting labeled ester could then be used to study the metabolic fate of this specific molecule.
Applications in Material Science: In polymer and materials science, isotopically labeled monomers can be used to investigate polymerization mechanisms. By tracking the position of the labeled monomer within a polymer chain, researchers can gain insights into reaction kinetics and polymer structure. Advanced NMR techniques often rely on isotopic labeling (e.g., with ¹³C or ¹⁵N) to elucidate the structure and dynamics of large molecules and assemblies.
Single-Cell Analysis: Recent advances have combined isotopic labeling with single-cell mass spectrometry to monitor metabolic pathways within individual cells, offering a high-resolution view of cellular processes. A labeled compound like this compound could potentially be used in such studies to investigate lipid uptake and processing at the single-cell level.
Environmental Degradation and Fate Research of Ethenyl Octadec 9 Enoate
Biotic Degradation Pathways of Ethenyl octadec-9-enoate (B1201768)
Biotic degradation involves the breakdown of chemical compounds by living organisms, primarily microorganisms. For ethenyl octadec-9-enoate, this process targets both the ester functional group and the fatty acid chain.
The initial step in the biodegradation of fatty acid esters is typically the enzymatic hydrolysis of the ester bond. lyellcollection.org A wide variety of microorganisms in soil and water possess lipase (B570770) enzymes capable of this reaction. lyellcollection.orgu-szeged.hu
In the case of this compound, microbial lipases would catalyze the cleavage of the ester linkage to yield oleic acid and vinyl alcohol. Vinyl alcohol is an unstable enol that rapidly tautomerizes to form acetaldehyde (B116499). nih.gov
Reaction: this compound + H₂O --(Lipase)--> Oleic Acid + Vinyl Alcohol
Tautomerization: Vinyl Alcohol → Acetaldehyde
While the fatty acid component (oleic acid) can be readily metabolized by many organisms, the resulting acetaldehyde can have different fates. It is a volatile compound that can also exhibit inhibitory effects on the very microbial lipases that catalyze its formation, potentially by forming stable adducts with the enzymes. nih.gov The deactivation of these enzymes is dependent on the protonation state of lysine (B10760008) ε-amino groups on the enzyme surface, which is influenced by the pH of the surrounding environment. nih.gov
Following the initial hydrolysis of the ester bond, the resulting oleic acid is subject to further microbial degradation. As a common, naturally occurring fatty acid, a wide array of microorganisms can metabolize it under both aerobic and anaerobic conditions. lyellcollection.org
The primary pathway for the breakdown of fatty acids is β-oxidation. lyellcollection.orgu-szeged.hu This multi-step process sequentially shortens the fatty acid chain by removing two-carbon fragments in the form of acetyl-CoA from the carboxyl end of the molecule. lyellcollection.orgnih.gov The acetyl-CoA then enters central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, for energy production and cellular biosynthesis.
Research on the biodegradation of fatty acid methyl esters (FAMEs) in biodiesel provides insights into the factors influencing the degradation of unsaturated hydrocarbon chains. Studies under sulfate-reducing conditions have shown that for unsaturated FAMEs, the rate of biodegradation increases with an increasing number of double bonds. nih.gov This suggests that the single double bond in the oleate (B1233923) chain of this compound makes it susceptible to microbial attack. Another study using activated sludge demonstrated that sorbitan (B8754009) oleate, which also contains the C18:1 oleate chain, is readily biodegradable, achieving 84.5% degradation in 28 days. europa.eu
| Compound | Inoculum | Test Guideline | Duration | Degradation Result | Source |
|---|---|---|---|---|---|
| Sorbitan oleate | Non-adapted domestic activated sludge | OECD Guideline 301 B | 28 days | 84.5% (based on CO₂ evolution) | europa.eu |
| Unsaturated FAMEs (general) | Sulfate-reducing microbial cultures | Serum bottle test | Not specified | Degradation rate increases with the number of double bonds | nih.gov |
| Rapeseed Methyl Esters (high oleate content) | Activated sludge | Not specified (Oxygen uptake) | 28 days | 60.8% | lyellcollection.org |
Research on Environmental Persistence and Bioavailability
The environmental persistence of a chemical refers to the length of time it remains in a particular environment before being broken down by chemical or biological processes. Bioavailability is the extent to which a chemical can be taken up by an organism. Specific research on this compound is limited; therefore, its environmental behavior is often inferred from studies on its constituent parts (oleic acid and vinyl alcohol) and structurally similar compounds like other fatty acid esters.
Upon release into the environment, this compound is expected to undergo hydrolysis to form oleic acid and vinyl alcohol. The persistence of the parent compound is thus linked to the rate of this initial breakdown.
Persistence in Soil and Water: The oleic acid portion is a naturally occurring fatty acid and is expected to biodegrade rapidly in both soil and aquatic environments. Studies on oleic acid show a biodegradation half-life of approximately 0.2 to 0.66 days in aerobic conditions using activated sludge. nih.gov The EPA notes that fatty acids are rapidly degraded by microbial organisms in soil, with an estimated half-life of less than one day. epa.gov For sulfonated oleic acid, the EPA indicates it is not persistent and dissipates within a couple of weeks through biodegradation in soil and sediment. epa.gov
Structurally similar esters, like methyl oleate, are also predicted to biodegrade rapidly. nih.gov However, the persistence of such lipophilic compounds can be influenced by their tendency to bind to organic matter. publish.csiro.au The estimated octanol-water partition coefficient (Koc) for methyl oleate is high (62,000), suggesting it will adsorb strongly to soil and sediment, which can reduce its mobility and bioavailability, potentially increasing its persistence in those compartments. nih.govpublish.csiro.au Plasticizers in general, while often biodegradable, can persist for extended periods in soil due to this strong partitioning to organic matter, which limits their availability to microorganisms. publish.csiro.auresearchgate.net
Persistence in Air: In the atmosphere, the degradation of this compound would be influenced by reactions with photochemically-produced hydroxyl radicals and ozone. For the oleic acid component, the estimated atmospheric half-life for reaction with hydroxyl radicals is about 5 hours, and with ozone, it is approximately 2 hours. nih.gov For methyl oleate, the estimated atmospheric half-life is 7.5 hours via reaction with hydroxyl radicals and 2.1 hours via reaction with ozone. nih.gov The vinyl group is also highly reactive. The other degradation product, vinyl alcohol, is volatile, and its parent compound, vinyl chloride, vaporizes rapidly from water into the air, with a half-life of 8-48 hours. virginia.gov
Bioavailability: The bioavailability of this compound is linked to its hydrolysis products. Oleic acid is a common fatty acid that is readily metabolized by a wide range of organisms. epa.gov However, its bioavailability in soil can be limited by its strong adsorption to organic particles. publish.csiro.au The process of bioaccumulation, where a substance builds up in an organism's tissues, is an important consideration for understanding the potential impact of chemicals. For lipophilic compounds, accumulation in fatty tissues can increase their persistence within the ecosystem. mdpi.com
Table 1: Estimated Environmental Persistence of this compound and Related Compounds
| Compound/Component | Environmental Compartment | Degradation Process | Estimated Half-life | Reference(s) |
| Oleic Acid | Water/Soil (Aerobic) | Biodegradation | < 1 day | nih.govepa.gov |
| Air | Reaction with Hydroxyl Radicals | ~5.1 hours | nih.gov | |
| Air | Reaction with Ozone | ~2.1 hours | nih.gov | |
| Methyl Oleate | Air | Reaction with Hydroxyl Radicals | ~7.5 hours | nih.gov |
| Air | Reaction with Ozone | ~2.1 hours | nih.gov | |
| Water/Soil | Biodegradation | Expected to be rapid | nih.gov | |
| Sulfonated Oleic Acid | Soil/Sediment | Biodegradation | < 2 weeks | epa.gov |
| Vinyl Chloride | Water to Air | Vaporization | 8 - 48 hours | virginia.gov |
Analysis of this compound Degradation Products in Environmental Samples
The primary pathway for the environmental degradation of this compound is hydrolysis, which splits the ester bond. This chemical reaction yields two main degradation products.
Primary Degradation Products: The hydrolysis of this compound breaks the compound into its constituent alcohol and carboxylic acid.
Oleic Acid: A ubiquitous C18 unsaturated fatty acid.
Vinyl Alcohol: An unstable alcohol that readily tautomerizes (rearranges) to form acetaldehyde.
This reaction can be catalyzed by acids or bases in the environment.
Fate of Degradation Products: There is a lack of published research specifically analyzing for these degradation products originating from this compound in environmental samples. However, the expected fate of these products can be predicted based on their individual properties.
Oleic Acid (C₁₈H₃₄O₂): As a common, naturally occurring fatty acid, oleic acid is readily biodegradable in the environment. nih.gov It is a normal component of soil, resulting from the metabolism of plants and microbes. epa.gov Its presence in an environmental sample would not, by itself, confirm the degradation of this compound without isotopic labeling or other specific tracing methods.
Vinyl Alcohol (C₂H₄O) / Acetaldehyde (C₂H₄O): Vinyl alcohol is generally unstable and quickly rearranges into its more stable isomer, acetaldehyde. Acetaldehyde is a volatile organic compound (VOC) that is biodegradable and can be found naturally in various environments. It is an intermediate in the microbial metabolism of sugars. Due to its volatility and reactivity, it is not expected to persist long in either soil or water.
While methods exist for the analysis of fatty acids and volatile organic compounds in environmental matrices like soil and water, studies specifically targeting the degradation pathway of this compound in these media are not readily found in scientific literature. Occupational exposure studies on a related compound, vinyl chloride, have identified metabolites such as chloroethanol and have shown increases in lipid peroxidation products, but these are results of metabolic processes within the body rather than environmental degradation. researchgate.netnih.gov
Table 2: Expected Degradation Products of this compound in the Environment
| Parent Compound | Degradation Process | Primary Products | Subsequent Products | Expected Environmental Fate | Reference(s) |
| This compound | Hydrolysis | Oleic Acid | - | Rapid biodegradation | nih.gov |
| Vinyl Alcohol | Acetaldehyde | Volatilization and biodegradation |
Future Perspectives and Emerging Research Directions for Ethenyl Octadec 9 Enoate
Integration of Ethenyl octadec-9-enoate (B1201768) into Circular Economy and Green Chemistry Initiatives
The integration of ethenyl octadec-9-enoate into a circular economy is a strategic imperative, driven by its bio-based origins. Green chemistry principles are central to this integration, emphasizing the use of renewable feedstocks, waste reduction, and the design of environmentally benign products. mdpi.comcetjournal.it The synthesis of this compound from oleic acid, a derivative of plant oils, aligns perfectly with the goal of reducing reliance on fossil fuels. researchgate.net This approach is a cornerstone of building a value chain that is both sustainable and economically viable. mdpi.com
Green chemistry initiatives focus on optimizing the synthesis of vinyl esters to be more efficient and environmentally friendly. mdpi.com This includes developing synthesis routes that minimize reaction steps and utilize non-toxic catalysts. rsc.org By leveraging bio-derived resources like oleic acid, this compound can be positioned as a key building block in the production of biodegradable and recyclable materials, thereby closing the loop in a circular economy. mdpi.comcetjournal.it Research in this area aims to create a holistic life cycle for products derived from this compound, from sustainable production to end-of-life recycling or biodegradation.
Exploration of Novel Catalytic Systems for this compound Transformations
The synthesis and functionalization of this compound are critically dependent on the development of efficient and selective catalytic systems. Traditional methods often rely on transition-metal catalysts, which, while effective, can present challenges related to cost and toxicity.
Recent Advances in Catalysis:
Transvinylation Reactions: Palladium acetate (B1210297) has been a common catalyst for the transvinylation reaction between a carboxylic acid and vinyl acetate to produce the desired vinyl ester. mdpi.com Iridium complexes have also been used for this purpose, although sometimes requiring more stringent reaction conditions. mdpi.com
Enzymatic Catalysis: A significant advancement in green chemistry is the use of enzymes as catalysts. Immobilized enzymes, such as Candida antarctica lipase (B570770) B (CALB), have been successfully employed to synthesize vinyl ether esters from carboxylic acids. rsc.org This enzymatic route offers high conversion rates, operates under mild conditions, and allows for easy catalyst removal and reuse, presenting a more sustainable alternative to metal-based catalysts. rsc.orgdtu.dk
The table below summarizes some of the catalytic systems explored for transformations relevant to this compound.
| Catalyst Type | Specific Catalyst Example | Reaction Type | Key Advantages |
| Transition Metal | Palladium Acetate | Transvinylation | High efficiency and well-established methodology. mdpi.com |
| Transition Metal | Iridium Complex | Transvinylation | Alternative to palladium-based systems. mdpi.com |
| Enzyme (Lipase) | Candida antarctica Lipase B (CALB) | Esterification/Transesterification | High selectivity, mild reaction conditions, reusable, environmentally benign. rsc.orgdtu.dk |
| Homogeneous | Ruthenium Complexes | Ethenolysis | Efficient for modifying fatty acid chains under mild conditions. researchgate.net |
Future research will likely focus on discovering new, earth-abundant metal catalysts and further optimizing enzymatic processes to enhance reaction rates and yields, making the production of this compound and its derivatives more economically competitive and sustainable.
Advanced Characterization Techniques for In-situ and Operando Studies
Understanding the reaction mechanisms and polymerization kinetics of this compound is crucial for optimizing its use in material applications. While standard characterization techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and gel permeation chromatography (GPC) are routinely used to analyze the final polymer products (polyvinyl oleate), there is a growing need for more advanced, real-time analysis. researchgate.netaip.org
In-situ and operando spectroscopic techniques, which allow for the monitoring of chemical reactions as they occur, are poised to provide unprecedented insights. For instance, in-situ FTIR or Raman spectroscopy could be used to track the consumption of the vinyl monomer and the formation of the polymer backbone during polymerization in real-time. This data is invaluable for understanding reaction kinetics and the influence of different catalysts or reaction conditions.
While specific operando studies on this compound are still an emerging area, the principles are well-established in polymer science. These advanced techniques will be instrumental in elucidating complex reaction pathways, identifying transient intermediates, and understanding catalyst deactivation mechanisms, ultimately leading to more controlled and efficient polymerization processes.
Machine Learning and AI in Predicting this compound Reactivity and Properties
For this compound, AI and ML can be applied in several key areas:
Property Prediction: By training ML models on existing data, it is possible to predict the physical, chemical, and mechanical properties of polymers derived from this compound based on their molecular structure and composition. gatech.edulabmanager.commdpi.com This includes properties like glass transition temperature, tensile strength, and flexibility.
Reactivity Prediction: AI algorithms can model how this compound will behave in different chemical reactions, helping to identify the most promising catalysts and reaction conditions for desired transformations.
Process Optimization: ML can be used to optimize manufacturing processes by analyzing real-time data from sensors to adjust variables like temperature and pressure, thereby maximizing yield and product quality. mcgc.com
| AI/ML Application Area | Potential Impact on this compound Research |
| Materials Design & Discovery | Accelerates the identification of new copolymers and formulations with tailored properties (e.g., for use as sustainable plasticizers or coatings). mcgc.com |
| Property Prediction | Enables rapid screening of virtual polymer structures to predict mechanical, thermal, and chemical properties, guiding experimental efforts. green4chem.commdpi.com |
| Process Optimization | Improves the efficiency and reduces the waste of polymerization and other chemical transformation processes. mcgc.com |
| Sustainable Development | Aids in the design of biodegradable or recyclable polymers by predicting their environmental impact. mcgc.com |
Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Environmental Science
The full potential of this compound can only be realized through interdisciplinary collaboration. The development of this compound and its applications sits at the nexus of chemistry, materials science, and environmental science.
Chemistry and Materials Science: Chemists are focused on developing novel synthetic routes and catalytic systems, while materials scientists explore how to incorporate this compound into new polymers and composites with unique functionalities. researchgate.net For example, research into bio-based plasticizers derived from oleic acid for use in polyvinyl chloride (PVC) demonstrates a direct link between sustainable chemistry and materials engineering. researchgate.net
Chemistry and Environmental Science: The bio-based nature of this compound is of significant interest to environmental scientists. Research in this area focuses on life cycle assessments, biodegradability studies, and ensuring that the production and use of these new materials contribute positively to sustainability goals. The development of oleochemical-based corrosion inhibitors is another area where chemistry provides solutions to environmental and material degradation problems. tandfonline.comtandfonline.com
Materials and Environmental Science: This interface is concerned with the end-of-life of materials. Designing polymers from this compound that are either easily recyclable or fully biodegradable is a key challenge that requires a deep understanding of both material properties and environmental processes.
Future breakthroughs will depend on teams of scientists from these different fields working together to create innovative solutions that are not only technologically advanced but also environmentally responsible and economically viable.
Conclusion and Outlook on Ethenyl Octadec 9 Enoate Research
Summary of Key Research Findings and Methodological Advancements
Research on ethenyl octadec-9-enoate (B1201768) has led to several key findings and the development of various scientific methodologies for its synthesis and polymerization.
Synthesis: The primary method for synthesizing vinyl oleate (B1233923) is through a transvinylation reaction involving a carboxylic acid (oleic acid) and a vinyl donor, most commonly vinyl acetate (B1210297). Methodological advancements have focused on the catalysts used for this process. While early methods utilized mercury-based catalysts, concerns over toxicity have driven research towards alternatives. orgsyn.orgmdpi.com More recent studies have demonstrated the use of transition metal complexes, including those based on palladium and iridium, to catalyze the transvinylation, offering a pathway with potentially lower environmental impact. mdpi.com
Another significant area of research has been the synthesis of its polymer, polyvinyl oleate (PVO). This has been achieved not only by the polymerization of the vinyl oleate monomer but also through the direct esterification of polyvinyl alcohol (PVA) with oleic acid or its derivatives like oleyl chloride or oleic anhydride. google.comaip.org This alternative route allows for the modification of a pre-existing polymer backbone.
Polymerization and Characterization: The polymerization of vinyl oleate, like other vinyl esters, has been explored primarily through free-radical polymerization. acs.org However, a key finding is that the direct free-radical polymerization of unsaturated fatty acid vinyl esters can lead to cross-linked or branched products rather than linear polymers due to chain transfer reactions involving the double bond in the fatty acid chain. google.commdpi.com
Methodological advancements are addressing this lack of control. The application of controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, to vinyl esters in general represents a significant step forward. mdpi.com These methods allow for the synthesis of polymers with predetermined molecular weights and narrower molecular weight distributions. Furthermore, advances in catalyst-controlled stereoselective polymerization for related monomers like vinyl ethers suggest potential pathways to control the tacticity of polyvinyl oleate, which would profoundly impact its material properties. nsf.gov
Characterization of the monomer and its polymer relies on standard analytical techniques. The formation of the ester has been confirmed using Fourier-transform infrared spectroscopy (FTIR), which shows characteristic C-O-C stretching, and by proton nuclear magnetic resonance (¹H NMR) spectroscopy, which detects signals attributed to the vinyl ester proton. aip.org
Properties and Applications: A primary driver for vinyl oleate research is its derivation from renewable resources. Its polymer, PVO, has been investigated for several applications. One of the most explored is its potential as a fat replacement in food compositions. google.com Additionally, due to its long, flexible alkyl chain, vinyl oleate and its derivatives are studied as bio-based plasticizers for polymers like polyvinyl chloride (PVC), offering a potential alternative to traditional phthalate-based plasticizers. atamanchemicals.comresearchgate.net Other potential applications include use in lubricants, coatings, and as a comonomer to impart flexibility to other polymer systems. atamanchemicals.com
Table 1: Summary of Research Findings for Ethenyl octadec-9-enoate
| Research Area | Key Findings & Methodologies | Potential Applications |
|---|---|---|
| Synthesis | Transvinylation using palladium or iridium catalysts; Esterification of polyvinyl alcohol (PVA) with oleic acid. mdpi.comgoogle.com | Production of monomer and polymer from renewable and existing feedstocks. |
| Polymerization | Free-radical polymerization is common but can lead to branching. google.com Controlled techniques (e.g., RAFT) offer better control over polymer architecture. mdpi.com | Creation of homopolymers and copolymers for various material uses. |
| Properties | The long oleate chain imparts flexibility. The polymer can be formulated to have properties suitable for use as a plasticizer or fat substitute. google.comatamanchemicals.com | Fat replacement, bio-based plasticizers, lubricants, coatings. google.comatamanchemicals.comresearchgate.net |
Identification of Remaining Challenges and Knowledge Gaps
Despite the progress made, significant challenges and knowledge gaps remain in the field of this compound research.
Control over Polymer Architecture: A major challenge is the precise control over the polymerization of vinyl oleate. High levels of chain transfer can make it difficult to achieve high molecular weight linear polymers and can lead to branching, which affects the material's mechanical properties. google.commdpi.com While controlled polymerization methods have been applied to other vinyl esters, their optimization specifically for vinyl oleate, a monomer with an internal double bond in its side chain, remains an underexplored area.
Stereochemical Control: There is a significant knowledge gap regarding the stereoselective polymerization of vinyl oleate. The tacticity (the stereochemical arrangement of the side chains) of a polymer chain has a profound influence on its physical properties, such as crystallinity, melting point, and mechanical strength. nsf.gov Methods to produce highly isotactic or syndiotactic polyvinyl oleate are not well-established, limiting the ability to tailor its properties for advanced applications.
Structure-Property Relationships: A comprehensive understanding of how the oleate side chain, particularly its cis-double bond, influences polymerization kinetics and the final polymer's thermal and mechanical properties is lacking. More research is needed to compare its behavior to vinyl esters derived from saturated (e.g., vinyl stearate) or more highly unsaturated (e.g., vinyl linoleate) fatty acids to establish clear structure-property relationships. researchwithrowan.com
Long-Term Performance and Degradation: For applications such as plasticizers, the long-term stability, migration behavior, and service life of polyvinyl oleate within a polymer matrix are critical but not fully understood. mdpi.com Furthermore, while its bio-based origin is an advantage, detailed studies on its biodegradability and environmental fate are necessary to fully assess its sustainability profile.
Prospective Research Avenues for this compound in Academic Settings
Future academic research on this compound could be directed toward several promising avenues to address the existing challenges and unlock new opportunities.
Advanced Polymerization Techniques: A systematic investigation into the application of controlled radical polymerization methods, such as Atom Transfer Radical Polymerization (ATRP) and RAFT, to vinyl oleate is a crucial next step. This would enable the synthesis of well-defined homopolymers, block copolymers, and other complex architectures, allowing for a more precise tuning of material properties.
Catalyst Development for Stereocontrol: A highly impactful research direction would be the design and development of novel catalysts for the stereoselective cationic or coordination polymerization of vinyl oleate. Drawing inspiration from successes in the polymerization of other polar monomers, achieving stereocontrol would yield new crystalline or semi-crystalline materials with potentially enhanced thermal and mechanical properties, opening doors to engineering applications. nsf.gov
Functional Copolymers and Post-Polymerization Modification: There is significant potential in exploring the copolymerization of vinyl oleate with a wide range of other monomers. This could lead to new classes of sustainable materials with tailored properties, such as novel elastomers, adhesives, or coatings. Additionally, the unsaturation within the oleate side chain presents a reactive handle for post-polymerization modification, allowing for the introduction of different functional groups to create advanced materials for specialized applications.
Comprehensive Material and Sustainability Assessment: Future work should focus on a thorough evaluation of polyvinyl oleate-based materials. This includes detailed studies on their mechanical, thermal, and rheological properties. For plasticizer applications, rigorous testing of plasticizer efficiency, migration, and leaching is required. mdpi.com Finally, comprehensive life cycle assessments and biodegradation studies under various environmental conditions are essential to validate the green credentials of these bio-based materials.
Q & A
Q. Advanced: What experimental design strategies mitigate inconsistencies in spectral data (e.g., NMR, IR) for this compound derivatives?
Methodological Answer: Incorporate triplicate measurements for key spectral peaks to assess instrumental variability. For NMR, use deuterated solvents with minimal proton interference (e.g., CDCl₃) and calibrate chemical shifts against internal standards (e.g., tetramethylsilane). For IR, baseline-correct spectra and normalize absorbance intensities to account for sample thickness variations . Discrepancies in double-bond geometry (cis/trans) can arise during synthesis; verify configurations via coupling constants in ¹H-NMR or NOESY experiments . Cross-validate findings with computational vibrational frequency analysis (DFT/B3LYP methods) to resolve ambiguities .
Basic: What are the key stability challenges for this compound under ambient storage conditions?
Methodological Answer:
The compound’s ester group and unsaturated backbone make it prone to hydrolysis and oxidation. Conduct accelerated stability studies by exposing samples to controlled humidity (40–75% RH) and temperature (25–40°C) for 4–12 weeks. Monitor degradation via HPLC-UV for loss of parent compound and GC-MS for byproducts (e.g., octadec-9-enoic acid). Use antioxidant additives (e.g., BHT at 0.01–0.1% w/w) and inert gas purging during storage to suppress free-radical chain reactions .
Q. Advanced: How can kinetic modeling predict the shelf-life of this compound in reactive matrices (e.g., polymer blends)?
Methodological Answer: Apply the Arrhenius equation to extrapolate degradation rates from accelerated studies to real-time conditions. For polymer blends, use diffusion-reaction models to account for matrix effects on ester hydrolysis. Measure rate constants (k) via time-resolved FTIR for carbonyl group loss. Validate models against experimental data using nonlinear regression (e.g., Levenberg-Marquardt algorithm) and report confidence intervals for shelf-life predictions .
Basic: What analytical techniques are most effective for quantifying trace impurities in this compound?
Methodological Answer:
High-resolution LC-MS/MS with electrospray ionization (ESI) is optimal for detecting sub-1% impurities. Use a C18 column with gradient elution (acetonitrile/water + 0.1% formic acid) to separate polar byproducts. For volatile impurities, headspace GC-MS with solid-phase microextraction (SPME) enhances sensitivity. Quantify against certified reference standards and validate limits of detection (LOD) via signal-to-noise ratios ≥3:1 .
Q. Advanced: How do researchers reconcile contradictory data between computational predictions (e.g., logP) and experimental measurements for this compound?
Methodological Answer: Discrepancies often arise from solvent effects or force field limitations in simulations. Compare experimental logP (via shake-flask method) with multiple computational approaches (e.g., DFT-based COSMO-RS, fragment-based ClogP). Statistically analyze deviations using Bland-Altman plots to identify systematic biases. Refine computational models by incorporating solvent descriptors (e.g., dielectric constant) and validate against a larger dataset of structurally analogous esters .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
Follow GHS guidelines for skin/eye protection (Category 2/2A hazards) and use fume hoods to prevent inhalation exposure. Implement spill containment measures (e.g., absorbent pads) and emergency showers/eyewash stations. Document first-aid procedures for accidental exposure, including 15-minute eye rinsing with saline and medical consultation for persistent irritation .
Q. Advanced: How can in silico toxicology models (e.g., QSAR) predict the ecotoxicological impact of this compound derivatives?
Methodological Answer: Use QSAR tools like EPA’s TEST or OECD QSAR Toolbox to estimate acute aquatic toxicity (e.g., LC50 for fish). Input molecular descriptors (e.g., logP, topological polar surface area) and cross-validate predictions with experimental data from Daphnia magna assays. Address model uncertainties by conducting sensitivity analyses and reporting applicability domains .
Basic: What statistical methods are appropriate for analyzing dose-response relationships in biological assays involving this compound?
Methodological Answer:
Fit dose-response curves using nonlinear regression (e.g., four-parameter logistic model) to calculate EC50/IC50 values. Assess goodness-of-fit via R² and residual plots. For high-throughput screening, apply Z’-factor validation to confirm assay robustness (Z’ > 0.5). Use ANOVA with post-hoc Tukey tests to compare treatment groups .
Q. Advanced: How do researchers address batch-to-batch variability in this compound when replicating pharmacological studies?
Methodological Answer: Implement quality-by-design (QbD) principles by defining critical quality attributes (CQAs) for synthesis (e.g., purity ≥98%, residual solvent levels). Use multivariate analysis (e.g., PCA) to correlate batch variables (e.g., catalyst purity, reaction time) with bioactivity outcomes. Establish acceptance criteria for raw materials and include positive/negative controls in each assay batch to normalize inter-experimental variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
